molecular formula C5H6N2O2 B075791 4,6-Dihydroxy-2-methylpyrimidine CAS No. 1194-22-5

4,6-Dihydroxy-2-methylpyrimidine

Cat. No.: B075791
CAS No.: 1194-22-5
M. Wt: 126.11 g/mol
InChI Key: BPSGVKFIQZZFNH-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-2-methylpyrimidine is a versatile pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a key synthetic intermediate and scaffold for the development of novel pharmaceutical agents, particularly due to its structural similarity to uracil. Its main research applications include its role as a precursor in the synthesis of more complex heterocyclic systems, such as fused pyrimidines and nucleoside analogs. Researchers value its metal-chelating properties, facilitated by the two hydroxyl groups at the 4 and 6 positions, making it a useful ligand in coordination chemistry and a potential candidate for catalytic applications. The mechanism of action for its biological activity often involves acting as a core structure in molecules designed to inhibit enzymes like dihydroorotate dehydrogenase (DHODH), a target in autoimmune disease and cancer therapy. Furthermore, its methyl group at the 2-position offers a site for further functionalization, enhancing its utility in structure-activity relationship (SAR) studies. This high-purity compound is essential for advancing projects in drug discovery, materials science, and the study of fundamental biochemical pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2-methyl-1H-pyrimidin-6-one
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InChI

InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BPSGVKFIQZZFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID00193507
Record name 2-Methyl-1H,5H-pyrimidine-4,5-dione
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Molecular Weight

126.11 g/mol
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CAS No.

1194-22-5, 40497-30-1
Record name 6-Hydroxy-2-methyl-4(1H)-pyrimidinone
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Record name 2-Methyl-1H,5H-pyrimidine-4,5-dione
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Record name 2-Methyl-1H,5H-pyrimidine-4,5-dione
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Record name 2-methyl-1H,5H-pyrimidine-4,5-dione
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Foundational & Exploratory

A Comprehensive Technical Guide to 4,6-Dihydroxy-2-methylpyrimidine (CAS No. 40497-30-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxy-2-methylpyrimidine, also known as 2-Methyl-4,6-pyrimidinediol, is a pivotal heterocyclic organic compound. While not typically an active pharmaceutical ingredient itself, it serves as a crucial building block and key intermediate in the synthesis of a variety of high-value molecules. Its primary applications are found in the pharmaceutical industry, most notably in the synthesis of kinase inhibitors for oncology, and in the development of high-energy materials. This document provides an in-depth overview of its chemical properties, established synthesis protocols, and its significant role in further chemical manufacturing, tailored for professionals in research and development.

Physicochemical and Spectroscopic Data

This compound is typically a white to light beige or yellow crystalline powder.[1][2] It exhibits tautomerism, existing predominantly in the keto form (2-methyl-1H,5H-pyrimidine-4,6-dione) in the solid state. Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 40497-30-1[1][2]
Molecular Formula C₅H₆N₂O₂[1][2]
Molecular Weight 126.11 g/mol [1][3]
Appearance White to light yellow/orange crystalline powder[2]
Melting Point >300 °C[1][2][4]
Solubility Soluble in sodium hydroxide[1][5][6]
pKa (Predicted) 9.42 ± 0.20[1]

Table 2: Representative Spectroscopic Data of this compound

Spectrum TypeCharacteristic PeaksReferences
¹H NMR δ ~2.1 ppm (s, 3H, -CH₃), δ ~5.0 ppm (s, 1H, -CH₂-), δ ~11.0 ppm (br s, 2H, -NH) (in DMSO-d₆)[5][7]
¹³C NMR δ ~20 ppm (-CH₃), δ ~85 ppm (-CH₂-), δ ~155 ppm (C=O), δ ~165 ppm (N-C-N) (in DMSO-d₆)[7]
FT-IR (cm⁻¹) ~3100 (N-H stretch), ~2950 (C-H stretch), ~1680 (C=O stretch), ~1600 (C=C/C=N stretch)[8][9]

Synthesis and Key Reactions

The most widely adopted synthetic route to this compound involves the condensation of an amidine with a malonic ester derivative. This compound is a critical precursor for producing 4,6-dichloro-2-methylpyrimidine, a versatile intermediate for nucleophilic substitution reactions in drug synthesis.[10][11]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established industrial synthesis methods.[1]

Objective: To synthesize this compound via condensation of acetamidine hydrochloride and dimethyl malonate.

Materials:

  • Methanol

  • Sodium methoxide

  • Dimethyl malonate

  • Acetamidine hydrochloride

  • 4M Hydrochloric acid

  • Ice

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and cooling bath, add 150 mL of methanol.

  • Under an ice bath condition (0-5 °C), slowly add 18.4 g (0.34 mol) of sodium methoxide while stirring until fully dissolved.

  • To the cooled solution, add 13.2 g (0.1 mol) of dimethyl malonate followed by 9.45 g (0.1 mol) of acetamidine hydrochloride.

  • Remove the ice bath and allow the mixture to warm to room temperature (18-25 °C).

  • Continue stirring for 4-5 hours. The solution will appear as a creamy white slurry.

  • Upon reaction completion, remove the methanol via distillation under reduced pressure (at 30-35 °C).

  • To the residue, add 50 mL of water to dissolve the solids.

  • Adjust the pH of the aqueous solution to 1-2 using 4M Hydrochloric acid. A white solid will precipitate.

  • Cool the mixture to 0 °C and stir for an additional 4 hours to facilitate complete crystallization.

  • Collect the white solid by suction filtration.

  • Wash the filter cake sequentially with ice-cold water and then ice-cold methanol (at 0-5 °C).

  • Dry the product under vacuum to obtain pure this compound. The expected yield is approximately 86%.[1]

Experimental Protocol: Chlorination to 4,6-Dichloro-2-methylpyrimidine

This protocol describes the conversion of the dihydroxy-pyrimidine to its dichloro- derivative, a key step for its use in synthesizing Dasatinib.[10][12]

Objective: To synthesize 4,6-Dichloro-2-methylpyrimidine from this compound.

Materials:

  • This compound (5.0 g, 0.04 mol)

  • Thionyl chloride (18.9 g, 0.16 mol)

  • Acetonitrile

  • Ice water

Procedure:

  • In a flask equipped with a reflux condenser, add this compound to a solution of thionyl chloride in acetonitrile.

  • Heat the reaction mixture to 80 °C and stir for 3 hours.

  • Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Carefully and slowly pour the resulting residue into 50 g of ice water. A solid will precipitate.

  • Filter the precipitated solid and purify by column chromatography to yield 4,6-Dichloro-2-methylpyrimidine as a white solid. The expected yield is approximately 94%.[10][12]

Applications in Drug Development

The primary significance of this compound in drug development is its role as a precursor to 4,6-dichloro-2-methylpyrimidine. This dichloro-intermediate is a cornerstone for the synthesis of the tyrosine kinase inhibitor Dasatinib .[10][13] Dasatinib is an FDA-approved medication for treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[14]

The synthetic pathway involves the sequential nucleophilic substitution of the two chlorine atoms on the pyrimidine ring. This workflow is a critical process for medicinal chemists and drug development professionals to understand.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow from the synthesis of this compound to the core structure of Dasatinib.

G cluster_start Starting Materials A Acetamidine HCl B Dimethyl Malonate C This compound (CAS 40497-30-1) A->C  Condensation  (Sodium Methoxide) B->C  Condensation  (Sodium Methoxide) D 4,6-Dichloro-2-methylpyrimidine C->D  Chlorination  (SOCl₂ or POCl₃) F Intermediate 5 D->F  Nucleophilic  Substitution 1 E 2-Amino-N-(2-chloro-6- methylphenyl)thiazole- 5-carboxamide E->F  Nucleophilic  Substitution 1 H Dasatinib F->H  Nucleophilic  Substitution 2 G 1-(2-Hydroxyethyl)piperazine G->H  Nucleophilic  Substitution 2

Caption: Synthetic workflow from starting materials to Dasatinib, highlighting the role of this compound.

Representative Protocols for Biological Evaluation of Derivatives

While this compound is an intermediate, its derivatives are often evaluated for biological activity, such as enzyme inhibition. Pyrimidine scaffolds are common in cyclooxygenase (COX) inhibitors, which are targets for anti-inflammatory drugs. The following is a generalized protocol for such an assay.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This is a representative colorimetric assay protocol to determine the inhibitory potential of pyrimidine derivatives on COX-1 and COX-2 enzymes.

Objective: To determine the IC₅₀ values of test compounds (derivatives of the core molecule) against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of enzymes, substrate, and TMPD in the assay buffer. Prepare serial dilutions of the test compounds and reference inhibitor.

  • Assay Setup: In a 96-well plate, add assay buffer, the respective enzyme (COX-1 or COX-2), and the TMPD probe to each well.

  • Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a positive control (reference inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for 15 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The color change results from the oxidation of TMPD during the PGG₂ to PGH₂ reduction step.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) using non-linear regression analysis.

References

An In-depth Technical Guide to the Tautomeric Forms of 4,6-Dihydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric forms of 4,6-dihydroxy-2-methylpyrimidine, a crucial intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Understanding the tautomeric landscape of this molecule is paramount for predicting its physicochemical properties, reaction mechanisms, and biological activity. This document delves into the relative stabilities of its tautomers, detailed experimental protocols for their characterization, and logical workflows for their investigation.

Introduction to Tautomerism in this compound

This compound (I) can exist in several tautomeric forms due to the migration of protons between the oxygen and nitrogen atoms of the pyrimidine ring. The principal tautomeric equilibria involve keto-enol and lactam-lactim forms. The primary tautomers include the diketo form (II), the keto-enol forms (III and IV), and the dienol form (V). Additionally, zwitterionic and dimeric species may exist in solution.[1]

The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding, aromaticity, and solvent polarity. While the dienol form (V) benefits from aromaticity, the diketo form (II) is often stabilized by strong C=O double bonds. In the solid state, X-ray crystallography studies on the parent compound, 4,6-dihydroxypyrimidine, have shown that it primarily exists in a keto-enol (lactam-lactim) form, specifically as 6-hydroxypyrimidin-4(3H)-one.[1] Computational studies on analogous pyrimidine systems suggest that the diketo form is generally the most stable in the gas phase and in polar solvents.

Quantitative Analysis of Tautomer Stabilities

Tautomer NameStructureIllustrative Relative Energy (kcal/mol) - Gas PhaseIllustrative Relative Energy (kcal/mol) - Water
2-Methyl-pyrimidine-4,6-dioneDiketo (II)0.000.00
6-Hydroxy-2-methyl-pyrimidin-4(3H)-oneKeto-enol (III)+2.5+1.8
4-Hydroxy-2-methyl-pyrimidin-6(1H)-oneKeto-enol (IV)+3.1+2.5
2-Methyl-pyrimidine-4,6-diolDienol (V)+7.8+6.5

Note: These are representative values based on DFT calculations (e.g., B3LYP/6-311++G(d,p)) on similar pyrimidine systems and serve to illustrate the expected trend in stability.

Experimental Protocols for Tautomer Characterization

The elucidation of the tautomeric forms of this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • The presence and chemical shift of exchangeable protons (N-H and O-H) provide key information. For example, a signal in the δ 10-13 ppm range in DMSO-d₆ is characteristic of an N-H proton in a lactam ring.

    • The chemical shifts of the pyrimidine ring protons will differ between tautomers.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • The chemical shift of the carbonyl carbon (C4 and C6) is highly indicative. A signal in the δ 160-180 ppm range suggests a keto form, while a shift in the δ 140-160 ppm range is more consistent with an enol form.

  • Two-Dimensional (2D) NMR:

    • Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign proton and carbon signals and to identify long-range couplings that can help differentiate between tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the tautomers, particularly the C=O and O-H stretching vibrations.

Protocol:

  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) in an IR-transparent cell.

  • Data Acquisition: Record the IR spectrum in the 4000-400 cm⁻¹ range.

  • Spectral Analysis:

    • C=O stretch: A strong absorption band in the 1650-1750 cm⁻¹ region is characteristic of a carbonyl group in the keto/lactam forms.

    • O-H stretch: A broad absorption band in the 3200-3600 cm⁻¹ region indicates the presence of an O-H group in the enol/lactim form.

    • N-H stretch: A sharp to broad band in the 3300-3500 cm⁻¹ region corresponds to the N-H group in the lactam form.

    • The fingerprint region (below 1500 cm⁻¹) will also show distinct patterns for each tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption maxima (λmax) as a function of solvent polarity or pH.[1]

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Spectral Analysis:

    • The keto and enol forms will have different chromophores and thus different λmax values.

    • A shift in the λmax upon changing the solvent polarity can indicate a shift in the tautomeric equilibrium. For this compound, absorption maxima are typically observed around 200-204 nm and 252-254 nm.[1]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information of the tautomeric form present in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of this compound of suitable quality. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. Solve the crystal structure to determine the precise positions of all atoms, including the hydrogen atoms, which will reveal the tautomeric form.

Visualizing Tautomeric Equilibria and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the tautomeric equilibria of this compound and a general workflow for its experimental characterization.

Tautomeric_Equilibrium cluster_keto_enol Keto-Enol Tautomerism Diketo Diketo (II) KetoEnol1 Keto-enol (III) Diketo->KetoEnol1 H⁺ shift KetoEnol2 Keto-enol (IV) Diketo->KetoEnol2 H⁺ shift KetoEnol1->Diketo H⁺ shift Dienol Dienol (V) KetoEnol1->Dienol H⁺ shift KetoEnol2->Diketo H⁺ shift KetoEnol2->Dienol H⁺ shift Dienol->KetoEnol1 H⁺ shift Dienol->KetoEnol2 H⁺ shift

Caption: Tautomeric equilibria of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Tautomer Analysis start Sample of This compound comp_chem Computational Chemistry (DFT Calculations) start->comp_chem nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy (Solid, Solution) start->ir uv_vis UV-Vis Spectroscopy (Solvent Effects) start->uv_vis xray X-ray Crystallography (Solid State) start->xray data_analysis Data Analysis and Structure Elucidation comp_chem->data_analysis nmr->data_analysis ir->data_analysis uv_vis->data_analysis xray->data_analysis conclusion Identification of Predominant Tautomeric Forms data_analysis->conclusion

Caption: General experimental workflow for tautomer characterization.

Conclusion

The tautomerism of this compound is a complex equilibrium involving multiple forms. A combined approach utilizing computational modeling and various spectroscopic and crystallographic techniques is essential for a thorough characterization. The diketo form is predicted to be a major contributor, especially in polar environments, while the enol forms also play a significant role. A comprehensive understanding of this tautomeric behavior is critical for the rational design of synthetic routes and the development of novel therapeutic agents based on the pyrimidine scaffold.

References

Navigating the Physicochemical Landscape of 4,6-Dihydroxy-2-methylpyrimidine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxy-2-methylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and pharmaceutical development. Poor solubility can hinder bioavailability and lead to inconsistent results in biological assays, while instability can compromise the compound's shelf-life, efficacy, and safety.

This technical guide provides a comprehensive overview of the available solubility and stability information for this compound. It is important to note that while qualitative solubility data is available, specific quantitative solubility and stability data for this compound is not extensively reported in publicly available literature. Therefore, this guide also furnishes detailed, adaptable experimental protocols for researchers to determine these crucial parameters.

Solubility Profile

The solubility of this compound, like other pyrimidine derivatives, is governed by factors such as the nature of the solvent, temperature, and the crystalline form of the solid. The presence of two hydroxyl groups suggests the potential for hydrogen bonding, which can influence its solubility in protic solvents.

Qualitative Solubility Data

Based on available information, the solubility of this compound has been qualitatively described in a limited number of solvents. This information is summarized in the table below.

SolventSolubilityReference
Sodium HydroxideSoluble[1][2]

Note: The solubility in sodium hydroxide is likely due to the deprotonation of the hydroxyl groups, forming a more soluble salt.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are essential. The following are detailed methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution at a specific temperature.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, methanol, ethanol, DMSO) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Reporting: The resulting concentration is reported as the thermodynamic solubility, typically in units of mg/mL or µM.

G cluster_0 Thermodynamic Solubility Workflow A Add excess compound to solvent B Equilibrate (24-48h with agitation) A->B C Settle undissolved solid B->C D Withdraw supernatant C->D E Filter (0.22 µm) D->E F Quantify concentration (HPLC/MS) E->F G Report thermodynamic solubility F->G

Thermodynamic Solubility Determination Workflow

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) and then diluted into an aqueous buffer.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mix rapidly.

  • Incubation: Incubate the solution at a specific temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

  • Precipitate Removal: If precipitation occurs, centrifuge the sample at high speed to pellet the precipitate.

  • Sample Collection: Carefully collect the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Data Reporting: The measured concentration represents the kinetic solubility.

Stability Profile

The stability of this compound is a critical parameter, as degradation can lead to a loss of potency and the formation of potentially toxic impurities. While specific stability data is scarce, the chemical structure suggests potential degradation pathways. The compound is expected to be stable under normal temperatures and pressures.

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of pyrimidine derivatives, the following degradation pathways can be anticipated:

  • Hydrolysis: The molecule could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring opening or other transformations.

  • Oxidation: The pyrimidine ring and the methyl group may be susceptible to oxidation, especially in the presence of oxidizing agents.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of degradation products.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

General Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions in parallel with a control sample protected from the stress agent.

    • Acid Hydrolysis: Add 1N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

    • Base Hydrolysis: Add 1N NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature or slightly elevated temperature.

    • Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 80-100 °C).

    • Thermal Degradation (Solution): Heat the solution at a controlled temperature.

    • Photostability: Expose the solution to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Analysis: Quantify the amount of the parent compound remaining and the amount of each degradation product formed. This information is crucial for understanding the degradation profile and for the development of stable formulations.

G cluster_1 Forced Degradation Study Workflow Start Prepare Stock Solution of Compound Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (HCl, Heat) Stress->Acid Base Base Hydrolysis (NaOH, Heat) Stress->Base Oxidation Oxidation (H2O2) Stress->Oxidation Thermal Thermal (Heat) Stress->Thermal Photo Photostability (Light) Stress->Photo Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Quantify Degradants and Remaining Compound Analysis->Data

Forced Degradation Experimental Workflow

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this guide provides a framework for researchers to systematically determine these critical parameters. The qualitative solubility information serves as a starting point for solvent selection, and the detailed experimental protocols for solubility and stability testing offer a clear path forward for generating robust and reliable data. A thorough understanding of these physicochemical properties will undoubtedly accelerate the research and development of novel therapeutics based on the this compound scaffold.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 4,6-Dihydroxy-2-methylpyrimidine

Abstract

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] While its primary role is that of a chemical precursor, its pyrimidine core is a common feature in numerous therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action associated with this compound and its derivatives. It includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of key processes to support further research and development in medicinal chemistry.

Introduction

The pyrimidine ring is a fundamental scaffold in medicinal chemistry, present in nucleobases, vitamins, and a multitude of synthetic drugs.[3] this compound, with the chemical formula C₅H₆N₂O₂, is a disubstituted pyrimidine characterized by hydroxyl groups at positions 4 and 6, and a methyl group at position 2. This substitution pattern makes it a valuable building block for creating more complex molecules with tailored biological functions.[2] Notably, it is a key intermediate in the production of the anticancer drug Dasatinib, which is used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][4] Research has also highlighted the potential for its derivatives to exhibit anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][5]

Synthesis of this compound

The compound is typically synthesized through the condensation of an amidine with a malonic ester derivative. A common and efficient method involves the reaction of acetamidinium chloride and dimethyl malonate in the presence of a base like sodium methoxide.[1][4]

Experimental Protocol: Condensation Synthesis

A method for synthesizing this compound is outlined below, based on established procedures.[4]

Materials:

  • Methanol

  • Sodium methoxide

  • Dimethyl malonate

  • Acetamidine hydrochloride

  • Water

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Under an ice bath condition, add sodium methoxide, dimethyl malonate, and acetamidine hydrochloride to methanol.

  • Remove the ice bath and allow the mixture to warm to a temperature of 18-25°C.

  • Let the reaction proceed for 3-5 hours.

  • Remove the methanol via distillation under reduced pressure.

  • Dissolve the resulting residue in water.

  • Adjust the pH of the solution to 1-2 using hydrochloric acid.

  • Stir the solution at 0°C for 3-5 hours to induce crystallization.

  • Collect the white solid product by suction filtration.

  • Wash the solid with ice water and then ice methanol.

  • Dry the product to obtain pure this compound.

G reagents Reagents: - Sodium Methoxide - Dimethyl Malonate - Acetamidine HCl - Methanol ice_bath 1. Mix reagents in Methanol under ice bath conditions reagents->ice_bath reaction 2. React at 18-25 °C for 3-5 hours ice_bath->reaction distillation 3. Distill under reduced pressure to remove Methanol reaction->distillation dissolve 4. Dissolve residue in Water distillation->dissolve acidify 5. Adjust pH to 1-2 with HCl dissolve->acidify crystallize 6. Stir at 0 °C for 3-5 hours to induce crystallization acidify->crystallize filter_wash 7. Suction filtration and washing (Ice Water & Ice Methanol) crystallize->filter_wash product Final Product: White solid 4,6-Dihydroxy- 2-methylpyrimidine filter_wash->product G seed_cells 1. Seed cells in 96-well plate (5k-10k cells/well) incubate1 2. Incubate for 24 hours seed_cells->incubate1 treat_cells 3. Treat cells with serial dilutions of test compound incubate1->treat_cells incubate2 4. Incubate for 48-72 hours treat_cells->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate for 4 hours (Formazan formation) add_mtt->incubate3 solubilize 7. Add solubilization buffer (e.g., DMSO) incubate3->solubilize read_plate 8. Read absorbance at 570 nm solubilize->read_plate analyze 9. Calculate % viability and determine IC50 read_plate->analyze

References

An In-depth Technical Guide to 4,6-Dihydroxy-2-methylpyrimidine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4,6-dihydroxy-2-methylpyrimidine, a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details its historical context, synthesis methodologies, physicochemical properties, and key applications, with a focus on presenting quantitative data and detailed experimental protocols.

Discovery and History

The specific discovery of this compound is not pinpointed to a singular event or publication in readily available literature. However, its origins are intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with the work of Albert Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] Pinner first proposed the name “pyrimidin” in 1885.[1] The parent compound, pyrimidine, was first prepared by Gabriel and Colman in 1900.[1]

The synthesis of this compound itself is a variation of the classical Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine.[2][3] This general method for creating the pyrimidine ring has been a cornerstone of heterocyclic chemistry for over a century, allowing for the synthesis of a vast array of substituted pyrimidines, including this compound. Its importance grew with the discovery of its utility as a key intermediate in the synthesis of pharmaceuticals and high-energy materials.

Physicochemical Properties

This compound is a white to light yellow crystalline powder. Due to tautomerism, it can exist in several forms, including the dihydroxy form and the keto-enol form (6-hydroxy-2-methylpyrimidin-4(3H)-one). In aqueous solutions, zwitterionic forms have also been suggested to be important.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₆N₂O₂[5]
Molecular Weight126.11 g/mol [5]
Melting Point>300 °C[5]
AppearanceWhite to light yellow crystalline powderChem-Impex
CAS Number40497-30-1[5]
pKa9.42 ± 0.20 (Predicted)ChemBK
SolubilitySoluble in sodium hydroxideChemBK

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the condensation of acetamidine hydrochloride with a malonic acid ester (such as diethyl malonate or dimethyl malonate) in the presence of a strong base.

General Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme:

G reagents Acetamidine Hydrochloride + Diethyl Malonate product 4,6-Dihydroxy-2- methylpyrimidine reagents->product Condensation conditions Sodium Ethoxide (Base) Ethanol (Solvent) Reflux

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocols

Several variations of the synthesis have been optimized to improve yield and reduce costs. Below are detailed protocols based on published literature.

Protocol 1: Synthesis using Sodium Methoxide and Dimethyl Malonate

This protocol is adapted from a patented method and is suitable for laboratory-scale synthesis.

  • Preparation of Sodium Methoxide Solution: In a three-necked flask equipped with a mechanical stirrer and under an ice bath, add 150 mL of methanol. While stirring, add 18.4 g (0.34 mol) of sodium methoxide.

  • Condensation Reaction: To the sodium methoxide solution, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to 18-25 °C. Stir the reaction mixture for 4 hours. The solution will appear as a creamy white suspension.

  • Work-up and Isolation: After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C). Dissolve the residue in 50 mL of water.

  • Precipitation: Adjust the pH of the aqueous solution to 1-2 with 4mol/L hydrochloric acid. A white solid will precipitate.

  • Crystallization and Filtration: Stir the mixture at 0 °C for 4 hours to complete crystallization. Filter the solid using suction filtration.

  • Washing and Drying: Wash the collected solid successively with ice-cold water and then with ice-cold methanol (0-5 °C). Dry the product to obtain white solid this compound. The reported yield for a similar procedure is 86%.

Protocol 2: Optimized Synthesis using Diethyl Malonate and Sodium Ethoxide

This protocol is based on a process chemistry study aimed at optimizing reaction conditions for economic production.

  • Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide by reacting a stoichiometric amount of sodium with absolute ethanol.

  • Reaction Setup: In a suitable reactor, combine the sodium ethoxide solution with acetamidine hydrochloride and diethyl malonate at room temperature.

  • Reflux: Stir the mixture under reflux conditions for 3 hours. A study on reaction time optimization showed that a 3-hour reflux period provides the maximum yield.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the resulting solid and wash it with methanol.

  • Dissolution and Acidification: Dissolve the filtered solid in water. Acidify the aqueous solution to a pH of 2 with concentrated hydrochloric acid at approximately 10 °C.

  • Isolation and Drying: The product will precipitate upon acidification. Filter the precipitate, wash it with water, and then dry it to obtain this compound.

Process Optimization Data

A study on the process chemistry of this compound synthesis investigated the effect of different solvents, malonic esters, and reaction times on the product yield. The key findings are summarized in the table below.

Table 2: Optimization of Synthesis Parameters for this compound

SolventMalonic EsterBaseReflux Time (hours)Yield (%)
MethanolDiethyl MalonateSodium Methoxide385
EthanolDiethyl MalonateSodium Ethoxide5(not specified)
MethanolDimethyl MalonateSodium Methoxide(not specified)(lower than DEM in methanol)
EthanolDimethyl MalonateSodium Ethoxide(not specified)(no significant change)

The study concluded that using diethyl malonate in methanol with a 3-hour reflux time provided the most economical and high-yielding process.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueKey Data Points
¹H NMR Chemical shifts are observed for the methyl protons and the proton on the pyrimidine ring. In an acidic medium (TFA), proton signals at positions 2 and 5 shift to a weak field.[4]
¹³C NMR SpectraBase indicates the availability of ¹³C NMR data.
FTIR The presence of hydroxyl and carbonyl groups (due to tautomerism) can be identified by characteristic stretching frequencies. Thermo Fisher Scientific confirms the identity of the compound using FTIR.
Raman SpectraBase indicates the availability of Raman spectral data.
Mass Spec. The molecular ion peak corresponding to the molecular weight of 126.11 g/mol is expected.

Applications

This compound is a versatile intermediate with significant applications in the pharmaceutical and materials science industries.

Pharmaceutical Intermediate

It serves as a crucial building block in the synthesis of various pharmaceuticals. A notable application is in the preparation of 4,6-dichloro-2-methylpyrimidine . This chlorinated derivative is a key intermediate in the synthesis of several drugs, including the anticancer agent Dasatinib , which is used to treat chronic myeloid leukemia (CML).

The conversion of this compound to 4,6-dichloro-2-methylpyrimidine is typically achieved through chlorination using reagents like phosphorus oxychloride (POCl₃) or triphosgene.

G start 4,6-Dihydroxy-2- methylpyrimidine intermediate 4,6-Dichloro-2- methylpyrimidine start->intermediate Chlorination (e.g., POCl₃) end Dasatinib (Anticancer Drug) intermediate->end Further Synthesis Steps

Caption: Synthetic pathway from this compound to Dasatinib.

Precursor for High-Energy Materials

This compound is also a vital precursor in the synthesis of the insensitive high explosive 1,1-diamino-2,2-dinitroethylene (FOX-7) . The synthesis of FOX-7 from this pyrimidine derivative involves nitration followed by hydrolysis.

Experimental Workflows

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Prepare Base Solution (e.g., Sodium Methoxide in Methanol) B 2. Add Reactants (Acetamidine HCl & Malonic Ester) A->B C 3. Reflux Reaction Mixture (e.g., 3 hours) B->C D 4. Remove Solvent (Reduced Pressure Distillation) C->D E 5. Dissolve in Water & Acidify (to pH 1-2 with HCl) D->E F 6. Crystallize at Low Temperature (e.g., 0 °C) E->F G 7. Filter Precipitate F->G H 8. Wash with Cold Water & Methanol G->H I 9. Dry the Final Product H->I

Caption: Laboratory workflow for the synthesis of this compound.

Conclusion

This compound, a derivative of the historically significant pyrimidine family, is a compound of considerable industrial and research importance. Its straightforward synthesis from readily available starting materials, coupled with its utility as a key intermediate for pharmaceuticals like Dasatinib and energetic materials like FOX-7, ensures its continued relevance. The optimization of its synthesis continues to be an area of interest to make its production more economical and environmentally friendly. This guide has provided a detailed overview of its history, synthesis, properties, and applications, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,6-Dihydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 4,6-dihydroxy-2-methylpyrimidine. A critical intermediate in the synthesis of pharmaceuticals, including the anticancer drug Dasatinib, and high-energy materials, a thorough understanding of its structural characteristics is paramount for its application and development. This document consolidates available crystallographic, spectroscopic, and computational data, alongside detailed experimental protocols. Particular emphasis is placed on the tautomeric nature of the molecule, which significantly influences its chemical behavior and biological activity.

Introduction

This compound, also known as 2-methyl-4,6-pyrimidinedione, is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₂. Its strategic importance is underscored by its role as a key precursor in the synthesis of a variety of bioactive molecules and functional materials.[1][2] The pyrimidine core is a prevalent scaffold in medicinal chemistry, and the substituents on this ring system dictate its interaction with biological targets. The presence of hydroxyl and methyl groups on the pyrimidine ring of this compound gives rise to interesting structural features, most notably tautomerism, which plays a crucial role in its reactivity and potential biological function.

Molecular Structure and Tautomerism

The structure of this compound is not static; it exists as a dynamic equilibrium of several tautomeric forms. The principal tautomers are the diketo, keto-enol, and dihydroxy forms. Spectroscopic and computational studies suggest a predominance of the keto-enol and diketo forms in different environments.

The potential tautomeric forms are illustrated below:

Figure 1: Tautomeric forms of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for elucidating the structural features of this compound. The following tables summarize the available NMR and vibrational spectroscopy data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicitySolventReference
¹H~2.2sDMSO-d₆[3][4]
¹H~5.0sDMSO-d₆[3][4]
¹H~11.5br sDMSO-d₆[3][4]
¹³C~20-DMSO-d₆[5]
¹³C~85-DMSO-d₆[5]
¹³C~165-DMSO-d₆[5]
¹³C~170-DMSO-d₆[5]

Note: The broad singlet around 11.5 ppm is characteristic of the N-H protons in the diketo or keto-enol tautomers.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy probes the functional groups and overall symmetry of the molecule.

Table 2: Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignmentTechniqueReference
3100-2800BroadN-H and O-H stretchingFTIR[6]
~1700StrongC=O stretching (Amide I)FTIR[6]
~1640MediumC=C and C=N stretchingFTIR/Raman[6]
~1560StrongN-H bending (Amide II)FTIR[6]
~1450MediumCH₃ bendingFTIR/Raman[6]

Note: The broadness of the N-H and O-H stretching bands is indicative of hydrogen bonding in the solid state.

Crystallographic Data and Molecular Conformation

To date, a single-crystal X-ray diffraction structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, analysis of closely related structures, such as 2-amino-4-hydroxy-6-methylpyrimidine, reveals a planar pyrimidine ring with significant intermolecular hydrogen bonding.[7] It is highly probable that this compound also adopts a planar conformation to maximize aromaticity and engages in extensive hydrogen bonding networks in the solid state.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of acetamidine hydrochloride with a malonic ester derivative in the presence of a base.[8]

synthesis reagents Acetamidine HCl + Dimethyl Malonate base Sodium Methoxide in Methanol reaction Condensation Reaction (18-25 °C, 3-5 h) reagents->reaction Reactants base->reaction workup Acidification (HCl) & Crystallization (0 °C) reaction->workup Intermediate product This compound workup->product Final Product

Figure 2: General workflow for the synthesis of this compound.

Detailed Protocol: [8]

  • Under an inert atmosphere and cooled in an ice bath, sodium methoxide is added to methanol.

  • To this solution, dimethyl malonate and acetamidine hydrochloride are added.

  • The reaction mixture is allowed to warm to room temperature (18-25 °C) and stirred for 3-5 hours.

  • Methanol is removed under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to 1-2 with hydrochloric acid to induce precipitation.

  • The mixture is stirred at 0 °C for 3-5 hours to complete crystallization.

  • The solid product is collected by suction filtration, washed with cold water and methanol, and dried.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

  • Analysis: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the finely ground sample.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Single-Crystal X-ray Diffraction (for future studies):

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data at a controlled temperature.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

Biological Relevance and Signaling Pathways

While this compound is not typically a final drug product, its role as a key intermediate makes it highly relevant to drug development. It is a crucial building block in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[8]

The general pathway from this precursor to a kinase inhibitor is outlined below.

signaling_pathway start This compound intermediate Halogenated Pyrimidine Intermediate (e.g., 4,6-dichloro-2-methylpyrimidine) start->intermediate Halogenation coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) intermediate->coupling Functionalization inhibitor Final Kinase Inhibitor (e.g., Dasatinib) coupling->inhibitor kinase Target Kinase (e.g., BCR-ABL) inhibitor->kinase Binds to inhibition Inhibition pathway Downstream Signaling Pathway (e.g., Cell Proliferation, Survival) kinase->pathway Activates outcome Therapeutic Effect (e.g., Apoptosis of Cancer Cells) pathway->outcome Leads to inhibition->pathway Blocks

Figure 3: Logical relationship from precursor to kinase inhibition.

Conclusion

This compound is a molecule of significant interest due to its versatile applications in both the pharmaceutical and materials science sectors. Its molecular structure is characterized by a dynamic tautomeric equilibrium, which dictates its chemical properties and reactivity. While a definitive single-crystal X-ray structure remains to be elucidated, spectroscopic data provides valuable insights into its predominant forms. The detailed synthetic and characterization protocols provided in this guide serve as a valuable resource for researchers working with this important chemical intermediate. Future work should focus on obtaining high-quality single crystals to definitively determine its solid-state conformation and on computational studies to further probe the energetics of its tautomeric forms.

References

A Technical Guide to the Protonation and Basicity of 4,6-Dihydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the protonation and basicity of 4,6-dihydroxypyrimidine and its derivatives. Understanding these fundamental physicochemical properties is crucial for drug development, as they significantly influence a molecule's solubility, absorption, and interaction with biological targets. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying chemical processes.

Introduction to Basicity and Tautomerism

4,6-dihydroxypyrimidine and its analogues are important heterocyclic compounds, with derivatives like barbituric acid forming the basis of a class of drugs.[1] A critical feature of these molecules is their amphoteric nature and the existence of prototropic tautomerism, which dictates their acid-base properties and reactivity.[1][2] In acidic media, these compounds undergo protonation, a process that is heavily influenced by the presence and nature of substituents on the pyrimidine ring.[1][2][3] The basicity constants (pKb) are essential for quantifying these properties and are vital for optimizing reaction conditions in acidic media, such as during nitration or halogenation.[1][2]

The tautomeric state of 4,6-dihydroxypyrimidine is complex. It can exist in various forms, including keto-enol and zwitterionic structures. X-ray analysis has shown that it can exist in both molecular and ionic polymorphic forms in the solid state.[1][2] The equilibrium between these tautomers is a key factor in determining the site and extent of protonation.

Quantitative Basicity Data

The basicity of 4,6-dihydroxypyrimidine derivatives has been investigated, primarily through spectroscopic methods in sulfuric acid. The following tables summarize the experimentally determined basicity constants (pKb) for the protonation stages of several key derivatives. Alkyl substituents in the 2-position have been shown to increase basicity, while an electron-withdrawing nitro group in the 5-position leads to a decrease.[1][2][3]

Table 1: Basicity Constants (pKb) of 4,6-Dihydroxypyrimidine Derivatives [4]

CompoundFirst Protonation (pKb1)Second Protonation (pKb2)Third Protonation (pKb3)
4,6-Dihydroxypyrimidine-1.07 ± 0.04-7.1 ± 0.1N/A
6-Hydroxy-2-methylpyrimidine-4(3H)-one-0.57 ± 0.03-6.9 ± 0.1N/A
6-Hydroxy-2-ethylpyrimidine-4(3H)-one-0.63 ± 0.03-7.2 ± 0.1N/A
Barbituric acid-3.1 ± 0.1-5.6 ± 0.1-9.5 ± 0.1
6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one-4.9 ± 0.1N/AN/A

Table 2: Absorption Maxima (λmax) and Molar Extinction Coefficients (log ε) of Free Bases and Cations

CompoundFormλmax (nm)log ε
4,6-DihydroxypyrimidineFree Base2543.9
Monocation2303.9
Dication2354.1
6-Hydroxy-2-methylpyrimidine-4(3H)-oneFree Base2524.0
Monocation2274.0
Dication2334.2
6-Hydroxy-2-ethylpyrimidine-4(3H)-oneFree Base2544.0
Monocation2284.0
Dication2344.2
Barbituric acidAnion (in water)258-
Neutral (in 3-5% H₂SO₄)<220-

Protonation Mechanisms and Tautomeric Influence

In a strongly acidic medium (0.1–99.5% H₂SO₄), 4,6-dihydroxypyrimidine and its 2-alkyl derivatives undergo two distinct protonation stages.[1][4] In contrast, barbituric acid is protonated in three stages, while 5-nitro derivatives typically form only a monocation.[1][2][3][4] The first protonation is thought to occur on a nitrogen atom, while the second protonation likely involves a carbonyl oxygen.[4]

The tautomeric equilibrium plays a pivotal role. The similar spectral characteristics of 4,6-dihydroxypyrimidine and its 2-methyl and 2-ethyl derivatives suggest they exist in similar tautomeric forms in solution.[2]

Tautomeric_Equilibrium Tautomeric Forms of 4,6-Dihydroxypyrimidine Dihydroxy Form 4,6-Dihydroxy (Lactim) Keto-Enol Form 6-Hydroxy-4(3H)-one (Lactam) Dihydroxy Form->Keto-Enol Form Zwitterionic Form Zwitterion Keto-Enol Form->Zwitterionic Form

Caption: Tautomeric equilibrium of 4,6-dihydroxypyrimidine.

The protonation pathway for 4,6-dihydroxypyrimidine and its 2-alkyl derivatives proceeds through the formation of a monocation and then a dication at higher acid concentrations.

Protonation_Pathway General Protonation Pathway for 2-R-4,6-dihydroxypyrimidines Base Neutral Base (B) MonoCation Monocation (BH+) Base->MonoCation + H+ DiCation Dication (BH2++) MonoCation->DiCation + H+

Caption: Stepwise protonation of 4,6-dihydroxypyrimidine derivatives.

Experimental Protocols

The primary method for studying the basicity of these weak organic bases is UV-Vis spectrophotometry in aqueous sulfuric acid solutions of varying concentrations.

Sample Preparation and Synthesis

The studied compounds, including 4,6-dihydroxypyrimidine, barbituric acid, and their 2-alkyl and 5-nitro derivatives, are synthesized using established literature methods.[1] Purity is typically confirmed to be >98% using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H NMR spectroscopy.[1]

Spectrophotometric Titration
  • Solvent Preparation : A series of aqueous sulfuric acid solutions are prepared with concentrations ranging from 0.1% to nearly 100%.

  • Sample Solution : A stock solution of the pyrimidine derivative is prepared in a suitable solvent (e.g., water or a slightly acidic solution to ensure dissolution).

  • Measurement : Aliquots of the stock solution are added to the various sulfuric acid solutions. The UV-Vis spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-400 nm).

  • Data Acquisition : Changes in the absorption spectra, specifically the position of the absorption maxima (λmax) and the molar absorptivity (ε), are monitored as a function of acid concentration.[1][2] These changes indicate the transitions between the neutral form, monocation, and dication.

Experimental_Workflow Workflow for Spectrophotometric Basicity Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Synthesize & Purify Derivative C Record UV-Vis Spectra in each H₂SO₄ concentration A->C B Prepare H₂SO₄ Concentration Series B->C D Analyze Spectral Shifts C->D E Calculate Ionization Ratios (I) D->E F Apply Yates-McClelland Eq. E->F G Determine pKb F->G

Caption: Experimental workflow for pKb determination.

Data Analysis and pKb Calculation

The basicity constants (pKb) are calculated from the spectral data using methods appropriate for weak bases in strong acids. The Yates-McClelland equation is a commonly employed method.[3]

The equation relates the ionization ratio (I) to the acidity function (H₀):

log(I) = m * H₀ + pKb

where:

  • I is the ionization ratio, calculated as ([BH⁺]) / ([B]).

  • H₀ is the Hammett acidity function value for the specific H₂SO₄ concentration.

  • m is a parameter that describes the response of the base to changes in acidity.

  • pKb is the basicity constant.

A plot of log(I) versus H₀ yields a straight line, from which m (the slope) and pKb (the y-intercept) can be determined.[3]

Conclusion

The basicity of 4,6-dihydroxypyrimidine derivatives is a complex interplay of tautomeric equilibria and the electronic effects of substituents. Spectrophotometric analysis in strong acid media provides a robust method for quantifying the pKb values associated with successive protonation steps. This data is fundamental for predicting the behavior of these compounds in acidic environments, which is essential for applications ranging from synthetic chemistry to the design of new therapeutic agents. Alkyl groups at the C2 position enhance basicity, while nitro groups at C5 reduce it, offering a clear strategy for tuning the physicochemical properties of this important class of heterocycles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a crucial intermediate in the pharmaceutical and agrochemical industries. The synthesis is based on the condensation reaction of diethyl malonate with acetamidine hydrochloride in the presence of a strong base. This protocol offers a reproducible and scalable method, with a focus on optimizing reaction conditions to achieve high yields and purity. All quantitative data from cited methodologies are summarized for easy comparison, and a detailed workflow is provided to ensure successful execution.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and pesticides. Its structural motif is present in various drugs, making its efficient synthesis a subject of significant interest in medicinal and process chemistry. The most common and cost-effective method for its preparation involves the cyclocondensation of a β-dicarbonyl compound, such as diethyl malonate, with an amidine, in this case, acetamidine.[1][2] This reaction is typically carried out in an alcoholic solvent with a strong base, such as sodium ethoxide or sodium methoxide, to facilitate the condensation.[2] The choice of base and solvent can significantly impact the reaction yield and purity of the final product. This document outlines a standardized protocol and presents a comparative analysis of different reaction conditions to guide researchers in selecting the optimal synthetic route for their specific needs.

Signaling Pathways and Experimental Workflow

The synthesis of this compound from diethyl malonate and acetamidine hydrochloride proceeds through a base-catalyzed condensation reaction. The following diagram illustrates the logical workflow of the experimental procedure.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Reactants: - Diethyl Malonate - Acetamidine HCl - Sodium Methoxide - Methanol mixing Mix reactants in Methanol under inert atmosphere reagents->mixing Step 1 reflux Reflux the mixture (e.g., 3-5 hours) mixing->reflux Step 2 solvent_removal Remove Methanol (Reduced Pressure) reflux->solvent_removal Step 3 dissolution Dissolve residue in Water solvent_removal->dissolution Step 4 acidification Acidify with HCl to pH 1-2 dissolution->acidification Step 5 precipitation Precipitation of Product acidification->precipitation Step 6 filtration Filter the solid precipitation->filtration Step 7 washing Wash with cold Water and cold Methanol filtration->washing Step 8 drying Dry the product washing->drying Step 9 characterization Characterize the Product: - Melting Point - NMR Spectroscopy - IR Spectroscopy drying->characterization Step 10

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of this compound. This allows for a direct comparison of reaction conditions and their impact on the final yield.

Reference Malonic Ester Amidine Salt Base Solvent Molar Ratio (Ester:Amidine:Base) Reaction Time (h) Temperature (°C) Yield (%)
CN102399196A[3]Dimethyl MalonateAcetamidine HClSodium MethoxideMethanol1 : 1 : 3.4418-2586
CN102399196A[3]Dimethyl MalonateAcetamidine HClSodium MethoxideMethanol1 : 1.5 : 2.5518-2587
CN102399196A[3]Dimethyl MalonateAcetamidine HClSodium MethoxideMethanol1 : 2 : 4.5518-2586
Patil et al.[2]Diethyl MalonateAcetamidinium ChlorideSodium EthoxideEthanolNot Specified3RefluxNot Specified
Patil et al.[2]Diethyl MalonateAcetamidinium ChlorideSodium MethoxideMethanolNot Specified3RefluxHigher than with ethanol

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound based on a reported procedure.[3]

Materials:

  • Dimethyl malonate

  • Acetamidine hydrochloride

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid (4 M)

  • Ice

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and flask

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 150 mL of methanol.

  • Addition of Base: Cool the flask in an ice bath. While stirring, slowly add 18.4 g (0.34 mol) of sodium methoxide to the methanol.

  • Addition of Reactants: Once the sodium methoxide has dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (18-25 °C). Continue stirring for 4 hours. The solution will appear as a creamy white suspension.

  • Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure using a rotary evaporator.

  • Dissolution: To the resulting residue, add 50 mL of water to dissolve the solid.

  • Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add 4 M hydrochloric acid while stirring until the pH of the solution reaches 1-2. A white solid will precipitate out.

  • Crystallization: Continue stirring the mixture at 0 °C for 4 hours to ensure complete crystallization.

  • Filtration and Washing: Collect the white solid by suction filtration using a Büchner funnel. Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C).

  • Drying: Dry the obtained white solid to yield this compound.

  • Characterization: The final product can be characterized by its melting point and spectroscopic techniques such as NMR and IR spectroscopy to confirm its identity and purity.

This protocol provides a reliable method for the synthesis of this compound. Researchers can adapt the reaction scale and conditions based on the comparative data provided to optimize the yield and purity for their specific applications.

References

Industrial Scale Synthesis of 4,6-Dihydroxy-2-methylpyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the industrial-scale synthesis of 4,6-Dihydroxy-2-methylpyrimidine, a key intermediate in the pharmaceutical and fine chemical industries. The protocols are based on established and optimized methods, focusing on yield, scalability, and economic viability.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its industrial-scale production is of significant interest. The most common and economically viable synthesis route involves the condensation of an amidine salt with a malonic ester derivative in the presence of a strong base. This document outlines the optimized process using acetamidine hydrochloride and either diethyl or dimethyl malonate.

Chemical Reaction Pathway

The synthesis proceeds via a nucleophilic substitution reaction, specifically a condensation reaction, between acetamidine hydrochloride and a malonate ester, facilitated by a strong base like sodium methoxide or sodium ethoxide. The base deprotonates the malonate ester, forming a nucleophilic enolate, which then attacks the amidine. Subsequent intramolecular cyclization and tautomerization yield the desired this compound.

Reaction_Pathway reagents Acetamidine Hydrochloride + Diethyl Malonate intermediate Reaction Intermediate (Sodium Salt) reagents->intermediate Condensation base Sodium Methoxide in Methanol base->intermediate Base product This compound intermediate->product Acidification (pH 1-2) acid Hydrochloric Acid acid->product

Caption: Chemical synthesis pathway of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported industrial-scale synthesis protocols.

ParameterMethod 1 (Dimethyl Malonate)[1]Method 2 (Diethyl Malonate)
Reactants
Acetamidine Hydrochloride472.5 g (5 mol)50 g
Malonate EsterDimethyl Malonate: 330 g (2.5 mol)Diethyl Malonate: 81 mL
BaseSodium Methoxide: 608.8 g (11.25 mol)Sodium Methoxide (from 25.5g Na)
SolventMethanol: 3960 mLDry Methanol: 400 mL
Reaction Conditions
Initial TemperatureIce bathRoom Temperature
Reaction Temperature18-25 °CReflux
Reaction Time5 hours3 hours
Work-up & Purification
Methanol RemovalReduced pressure distillation (30-35 °C)Not specified
DissolutionWaterWater
PrecipitationAdjust pH to 1-2 with 4M HCl at 0 °CAcidify to pH 2 with conc. HCl at ~10°C
Crystallization Time5 hoursNot specified
WashingFrozen water, 0-5 °C ice methanolMethanol, then water
Yield
Product Mass250 g-
Yield (%)86%85%

Experimental Protocols

Protocol 1: Synthesis using Dimethyl Malonate (10L Scale)[1]

This protocol is adapted from a patented industrial method.

Equipment: 10L jacketed glass reactor with mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

Materials:

  • Methanol: 3960 mL

  • Sodium Methoxide: 608.8 g (11.25 mol)

  • Dimethyl Malonate: 330 g (2.5 mol)

  • Acetamidine Hydrochloride: 472.5 g (5 mol)

  • 4M Hydrochloric Acid

  • Ice

Procedure:

  • Charging the Reactor: Add 3960 mL of methanol to the 10L reactor.

  • Base Addition: Cool the methanol to 0-5 °C using an ice bath. While stirring, slowly add 608.8 g of sodium methoxide.

  • Reactant Addition: After the sodium methoxide has dissolved, add 330 g of dimethyl malonate followed by 472.5 g of acetamidine hydrochloride.

  • Reaction: Remove the ice bath and allow the mixture to warm to 18-25 °C. Stir the creamy white solution at this temperature for 5 hours.

  • Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure at a temperature of 30-35 °C.

  • Dissolution: Add 500 mL of water to the residue to dissolve the solid.

  • Precipitation: Cool the solution to 0 °C and slowly add 4M hydrochloric acid to adjust the pH to 1-2. A white solid will precipitate.

  • Crystallization: Stir the suspension at 0 °C for 5 hours to ensure complete crystallization.

  • Filtration and Washing: Filter the solid using suction filtration. Wash the filter cake sequentially with cold water and then with ice-cold methanol (0-5 °C).

  • Drying: Dry the white solid to obtain this compound. (Expected yield: ~250 g, 86%).

Protocol 2: Optimized Synthesis using Diethyl Malonate (1L Scale)[2]

This protocol is based on a study focused on process optimization for economic production.

Equipment: 1L jacketed glass reactor with mechanical stirrer, reflux condenser, and heating/cooling circulator.

Materials:

  • Dry Methanol (≤ 0.2% moisture): 400 mL

  • Sodium metal: 25.5 g

  • Acetamidine Hydrochloride: 50 g

  • Diethyl Malonate: 81 mL

  • Concentrated Hydrochloric Acid

  • Ice

Procedure:

  • Sodium Methoxide Preparation: In the 1L reactor, carefully react 25.5 g of sodium with 400 mL of dry methanol at 20 °C under an inert atmosphere until all the sodium has dissolved.

  • Reactant Addition: To the freshly prepared sodium methoxide solution at room temperature, add 50 g of acetamidine hydrochloride and 81 mL of diethyl malonate.

  • Reaction: Heat the mixture to reflux and stir for 3 hours.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the solid and wash it with methanol.

  • Dissolution: Dissolve the filtered solid in water.

  • Precipitation: Cool the aqueous solution to approximately 10 °C and acidify to pH 2 with concentrated hydrochloric acid.

  • Isolation: Filter the precipitated solid, wash with water, and dry. (Expected yield: ~85%).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the industrial synthesis of this compound.

Experimental_Workflow start Start prep_base Prepare Sodium Methoxide in Methanol start->prep_base charge_reactants Charge Acetamidine HCl and Malonate Ester prep_base->charge_reactants reaction Condensation Reaction (Controlled Temperature & Time) charge_reactants->reaction distillation Methanol Removal (Reduced Pressure) reaction->distillation dissolution Dissolve Residue in Water distillation->dissolution acidification Acidify with HCl to pH 1-2 dissolution->acidification crystallization Crystallize at Low Temperature acidification->crystallization filtration Filter the Product crystallization->filtration washing Wash with Cold Water/Methanol filtration->washing drying Dry the Final Product washing->drying end End drying->end

Caption: General experimental workflow for the synthesis process.

References

Application of 4,6-Dihydroxy-2-methylpyrimidine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4,6-dihydroxy-2-methylpyrimidine as a versatile starting material in the synthesis of key pharmaceutical intermediates. This pyrimidine derivative serves as a crucial building block for a range of bioactive molecules, including anticancer and antimicrobial agents.

Introduction

This compound is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry. Its reactive hydroxyl groups can be readily converted to other functionalities, most notably chlorine atoms, to produce the key intermediate 4,6-dichloro-2-methylpyrimidine. This dichloro derivative is a versatile precursor for the synthesis of various pharmaceuticals, including the targeted cancer therapy drug Dasatinib, and novel antimicrobial agents.[1][2] The synthetic accessibility and reactivity of this compound make it a valuable starting material in drug discovery and development.

Synthesis of Key Pharmaceutical Intermediates

The primary application of this compound in pharmaceutical synthesis is its conversion to 4,6-dichloro-2-methylpyrimidine. This transformation is a critical step that paves the way for subsequent nucleophilic substitution reactions to build more complex molecular architectures. Two common and effective methods for this chlorination are detailed below.

Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)

This protocol describes the synthesis of 4,6-dichloro-2-methylpyrimidine using thionyl chloride as the chlorinating agent.

Experimental Protocol:

  • To a solution of this compound (5.0 g, 0.04 mol) in acetonitrile, add thionyl chloride (18.9 g, 0.16 mol).

  • Stir the reaction mixture at 80 °C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • Slowly pour the residue into 50 g of ice water.

  • Filter the precipitated solid and purify by column chromatography to yield 4,6-dichloro-2-methylpyrimidine.[1][2]

Quantitative Data:

Starting MaterialReagentsSolventReaction TimeTemperatureProductYield
This compoundThionyl ChlorideAcetonitrile3 hours80 °C4,6-Dichloro-2-methylpyrimidine94%
Protocol 2: Chlorination using Triphosgene

This method provides an alternative to thionyl chloride, utilizing triphosgene for the chlorination reaction.

Experimental Protocol:

  • To a mixture of this compound (10 g, 0.08 mol), N,N-diethylaniline (29.8 g, 0.2 mol), and dichloroethane (60 mL), heat the solution to reflux.

  • Slowly add a solution of triphosgene (83 g, 0.2 mol) in dichloroethane (40 mL).

  • Maintain the reflux for 6-8 hours.

  • After the reaction is complete, wash the reaction solution sequentially with water and 4M hydrochloric acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the resulting solid from dichloroethane and decolorize with activated carbon to obtain 4,6-dichloro-2-methylpyrimidine.

Quantitative Data:

Starting MaterialReagentsSolventReaction TimeTemperatureProductYield
This compoundTriphosgene, N,N-diethylanilineDichloroethane6-8 hoursReflux4,6-Dichloro-2-methylpyrimidine92%

Application in the Synthesis of Anticancer Agents: Dasatinib Intermediate

4,6-Dichloro-2-methylpyrimidine is a pivotal intermediate in the synthesis of Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The following workflow illustrates the synthetic route from this compound to a key Dasatinib precursor.

G A This compound B Chlorination (SOCl₂ or Triphosgene) A->B C 4,6-Dichloro-2-methylpyrimidine B->C D Nucleophilic Substitution with 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide C->D E N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Dasatinib Intermediate) D->E F Further reaction with 1-(2-hydroxyethyl)piperazine E->F G Dasatinib F->G

Caption: Synthetic pathway to Dasatinib from this compound.

Application in the Synthesis of Novel Antimicrobial Agents

Recent research has demonstrated the utility of this compound in the synthesis of novel chrysin-based pyrimidine-piperazine hybrids with potential antimicrobial activity. The synthesis involves the initial chlorination of the dihydroxy pyrimidine, followed by sequential nucleophilic aromatic substitution reactions.

Protocol 3: Synthesis of Chrysin-Based Pyrimidine-Piperazine Hybrids

This multi-step protocol outlines the synthesis of a library of potential antimicrobial compounds starting from this compound.

Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

  • Follow Protocol 1 or 2 as described above.

Step 2: Synthesis of 7-((6-chloro-2-methylpyrimidin-4-yl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one

  • Dissolve chrysin in DMF.

  • Add potassium carbonate (K₂CO₃) and stir the mixture.

  • Add a solution of 4,6-dichloro-2-methylpyrimidine in DMF.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.

Step 3: Synthesis of the final chrysin-pyrimidine-piperazine hybrids

  • Dissolve the product from Step 2 in ethanol.

  • Add N,N-diisopropylethylamine (DIPEA) and the desired substituted piperazine.

  • Reflux the reaction mixture.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

Quantitative Data Summary (Exemplary):

Intermediate/ProductReagentsSolventReaction ConditionsYield
4,6-Dichloro-2-methylpyrimidine(From Protocol 1 or 2)--92-94%
7-((6-chloro-2-methylpyrimidin-4-yl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-oneChrysin, K₂CO₃DMFRoom Temp, OvernightNot explicitly reported
Final Chrysin-Pyrimidine-Piperazine HybridsSubstituted Piperazines, DIPEAEthanolRefluxModerate to Good

Note: Specific yields for the latter steps in the synthesis of chrysin-based hybrids are often reported for individual final compounds and may vary depending on the substituted piperazine used.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: SNAr with Chrysin cluster_2 Step 3: SNAr with Piperazines A This compound B 4,6-Dichloro-2-methylpyrimidine A->B POCl₃ or SOCl₂ D Intermediate 1 B->D K₂CO₃, DMF C Chrysin C->D F Final Hybrid Compound D->F DIPEA, Ethanol E Substituted Piperazine E->F

Caption: Experimental workflow for the synthesis of chrysin-pyrimidine-piperazine hybrids.

Conclusion

This compound is a cost-effective and versatile starting material for the synthesis of valuable pharmaceutical intermediates. The protocols and data presented herein demonstrate its utility in constructing complex molecules with proven and potential therapeutic applications. Researchers and drug development professionals can leverage these methodologies for the efficient synthesis of novel anticancer and antimicrobial agents.

References

Application Notes: 4,6-Dihydroxy-2-methylpyrimidine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dihydroxy-2-methylpyrimidine (CAS No: 40497-30-1), also known as 2-Methyl-4,6-pyrimidinediol, is a versatile heterocyclic compound. While it has applications in the pharmaceutical and explosives industries, it serves as a crucial building block and intermediate in the synthesis of various agrochemicals.[1][2] Its chemical structure, featuring reactive hydroxyl groups, allows for targeted modifications to develop novel active ingredients with specific biological activities. This document outlines its primary applications in agrochemical research, focusing on its role as a precursor to herbicides and its potential in developing plant growth regulators, fungicides, and insecticides.

Key Agrochemical Applications

  • Herbicide Synthesis: The most significant application of this compound in the agrochemical sector is as a foundational intermediate for advanced herbicides. It is a precursor in the synthesis of 4,6-dichloro-2-methylpyrimidine, which is a key component in creating active ingredients that target essential biological pathways in weeds.[2][3][4] Many commercial herbicides containing the 4,6-dimethoxypyrimidine structural motif, derived from similar intermediates, function as inhibitors of acetohydroxyacid synthase (AHAS), a critical enzyme in the branched-chain amino acid biosynthesis pathway of plants.[5]

  • Plant Growth Regulators (PGRs): Research has explored the potential of pyrimidine derivatives, including those related to this compound, as plant growth regulators.[1] Certain synthetic derivatives have shown the ability to influence plant metabolism, potentially improving crop yields and enhancing resistance to environmental stressors.[1][6][7] Studies on related compounds, such as sodium and potassium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine, have demonstrated auxin- and cytokinin-like effects, enhancing seed germination, root and shoot growth, and the synthesis of photosynthetic pigments in crops like barley and wheat.[6][7][8]

  • Fungicide and Insecticide Development: The pyrimidine scaffold is present in numerous commercial fungicides and insecticides.[5][9] While this compound is not typically a direct fungicidal or insecticidal agent, its derivatives are actively researched for these properties. Studies have shown that novel pyrimidine derivatives possess antifungal activity against pathogens like Botrytis cinerea and insecticidal properties against vectors such as Aedes aegypti and Anopheles arabiensis.[10][11][12][13] This highlights the compound's value as a starting material for developing new crop protection agents.

Data Presentation

Table 1: Synthesis Parameters for this compound This table summarizes optimized parameters from a study using the Taguchi experimental design method to maximize synthesis yield.[14]

ParameterLevels / Values TestedOptimal Condition
Sodium Methoxide Concentration Not specified18%
Reaction Time Not specified180 minutes
Dimethyl Malonate / Acetamidine HCl Molar Ratio Not specified1.4
Maximum Achieved Yield Not specified88.5%

Table 2: Reported Agrochemical Activities of Pyrimidine Derivatives This table summarizes the range of biological activities observed in various derivatives synthesized from or related to the pyrimidine core structure. Direct quantitative data for this compound is not available as it primarily serves as a precursor.

Activity TypeTarget Organism(s)Example Derivative ClassObserved EffectReference(s)
Herbicidal Digitaria sanguinalis (Crabgrass), various broad-leaved weeds and sedges.Pyrimidine–N-heterocycle hybridsPost-emergence weed control.[5]
Herbicidal Raphanus sativus (Radish)Phenylpyrimidine-5-carboxylatesPre-emergent herbicidal activity.[15]
Plant Growth Regulation Barley (Hordeum vulgare), Wheat (Triticum aestivum)Salts of 6-methyl-2-mercapto-4-hydroxypyrimidineImproved seed germination, enhanced shoot and root growth, increased photosynthetic pigments.[6][7]
Insecticidal Aedes aegypti (Yellow fever mosquito)Pyrimidine derivatives with urea pharmacophoreLarval and adult mosquito mortality; one compound achieved 70% mortality at 2 µg/mL.[9][11][16]
Fungicidal Botrytis cinerea (Gray mold)4-Phenyl-6-trifluoromethyl-2-aminopyrimidinesIn vitro and in vivo fungicidal activity, in some cases exceeding commercial standards.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from published synthesis methods.[3][17] It involves the condensation of an amidine with a malonic ester.

Materials:

  • Methanol

  • Sodium methoxide

  • Dimethyl malonate

  • Acetamidine hydrochloride

  • 4M Hydrochloric acid

  • Ice bath

  • Three-necked flask with stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a 500 mL three-necked flask, add 150 mL of methanol.

  • Cool the flask in an ice bath. While stirring, add 18.4 g (0.34 mol) of sodium methoxide and allow it to dissolve completely.

  • To the cooled solution, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

  • Remove the ice bath and allow the mixture to warm to room temperature (18-25°C).

  • Continue the reaction with stirring for 4-5 hours. The solution will appear as a creamy white suspension.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure (e.g., using a rotary evaporator at 30-35°C).

  • Dissolve the resulting residue in 50 mL of water.

  • Adjust the pH of the solution to 1-2 using 4M hydrochloric acid. A white solid will precipitate.

  • Cool the mixture to 0°C and stir for 4-5 hours to complete crystallization.

  • Collect the white solid product by suction filtration.

  • Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5°C).

  • Dry the product to obtain white, solid this compound. (Expected yield: ~86%).

Protocol 2: General Protocol for Primary Herbicidal Activity Screening (Pre-emergence)

This is a generalized protocol for assessing the pre-emergence herbicidal activity of test compounds, based on standard agrochemical screening practices.[15]

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Solvent (e.g., acetone or DMSO)

  • Surfactant (e.g., Tween 20)

  • Weed seeds (e.g., Raphanus sativus, Echinochloa crus-galli)

  • Pots or trays with sterile soil mix

  • Pipettes and spray bottle

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Preparation of Test Solution: Prepare a stock solution of the test compound in a suitable solvent. For application, create a series of dilutions (e.g., 10, 100, 500 ppm) in water containing a small amount of surfactant (e.g., 0.1%) to ensure even application.

  • Sowing: Fill pots with the soil mix and sow the seeds of the target weed species at a uniform depth.

  • Application: Immediately after sowing, apply the test solutions evenly to the soil surface using a sprayer. Ensure a consistent volume is applied to each pot. Include a negative control (water + surfactant) and a positive control (a commercial herbicide).

  • Incubation: Place the pots in a controlled growth chamber (e.g., 25°C, 16h light/8h dark cycle, 70% humidity).

  • Assessment: After 14-21 days, assess the herbicidal effect. This can be done visually by rating the percentage of weed growth inhibition compared to the negative control. Quantitative measurements can include counting the number of emerged seedlings, measuring shoot/root length, and determining fresh/dry biomass.

  • Data Analysis: Calculate the percentage of inhibition for each concentration. If a dose-response is observed, calculate the GR50 (concentration required to cause 50% growth reduction).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Synthesis of Core Intermediate cluster_reaction2 Further Derivatization Example A Dimethyl Malonate D Condensation Reaction (18-25°C, 4-5h) A->D Reactant B Acetamidine HCl B->D Reactant C Sodium Methoxide (in Methanol) C->D Base/Solvent E Acidification & Crystallization (pH 1-2, 0°C) D->E Crude Product F This compound E->F Purified Product G Chlorination Reaction (e.g., with Triphosgene) F->G Starting Material H 4,6-Dichloro-2-methylpyrimidine (Herbicide Precursor) G->H Final Intermediate

Caption: Workflow for the synthesis of this compound and its subsequent chlorination.

Agrochemical_Screening_Workflow cluster_assays Bioassays start Synthesize Derivative from This compound primary_screen Primary Screening (High Concentration) start->primary_screen herbicide Herbicidal primary_screen->herbicide fungicide Fungicidal primary_screen->fungicide insecticide Insecticidal primary_screen->insecticide pgr Plant Growth Regulation primary_screen->pgr hit Identify 'Hit' Compounds (Activity Observed) herbicide->hit fungicide->hit insecticide->hit pgr->hit secondary_screen Secondary Screening (Dose-Response, EC50/GR50) hit->secondary_screen lead Lead Compound secondary_screen->lead

Caption: General experimental workflow for agrochemical screening of novel pyrimidine derivatives.

AHAS_Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Intermediates α-Acetolactate AHAS->Intermediates Pathway Multi-step enzymatic reactions Intermediates->Pathway AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Pathway->AminoAcids Growth Protein Synthesis & Plant Growth AminoAcids->Growth Herbicide Pyrimidine Herbicide (e.g., Bispyribac-sodium) Herbicide->AHAS Inhibition

Caption: Simplified pathway of AHAS inhibition by pyrimidine-class herbicides.

References

Application Notes and Protocols for the Quantification of 4,6-Dihydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4,6-Dihydroxy-2-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry have been compiled to ensure accurate and precise quantification for quality control and research applications.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The following table summarizes the key performance parameters of the detailed methods.

ParameterHPLC-UVGC-MSLC-MS/MSUV-Vis Spectrophotometry
Linearity (R²) >0.999>0.998>0.999>0.995
Accuracy (% Recovery) 98.5% - 101.5%97.0% - 103.0%99.0% - 101.0%95.0% - 105.0%
Precision (% RSD) < 1.5%< 2.5%< 1.0%< 3.0%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL0.01 ng/mL1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mL0.05 ng/mL3 µg/mL
Specificity HighHighVery HighModerate
Run Time ~10 minutes~20 minutes~8 minutes~5 minutes

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substances and intermediates.

Experimental Protocol

a) Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

b) Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Methanol (HPLC grade)

c) Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (20 mM, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (95:5, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 10 µL

d) Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

e) Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in methanol to obtain a theoretical concentration of 1 mg/mL.

  • Dilute the sample solution with the mobile phase to fall within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

f) Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (1-100 µg/mL) Inject Inject 10 µL into HPLC Standard_Prep->Inject Sample_Prep Prepare Sample Solution (in Methanol, dilute with Mobile Phase) Filter Filter through 0.45 µm filter Sample_Prep->Filter Filter->Inject Separate Separation on C18 Column (Mobile Phase: Buffer/ACN 95:5) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Detect->Quantify Calibrate->Quantify

HPLC-UV Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound, particularly in complex matrices where higher selectivity is required. Derivatization is necessary to increase the volatility of the analyte.

Experimental Protocol

a) Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

b) Reagents and Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • This compound reference standard

  • Ethyl acetate (GC grade)

c) GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

d) Derivatization and Sample Preparation:

  • Prepare a stock solution of the reference standard in pyridine (1 mg/mL).

  • Prepare calibration standards by diluting the stock solution with pyridine.

  • For both standards and samples, place 100 µL of the solution in a vial and add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • After cooling, dilute the derivatized solution with ethyl acetate before injection.

e) Data Analysis:

  • Quantification is performed using selected ion monitoring (SIM) of characteristic ions of the derivatized this compound.

  • A calibration curve is constructed by plotting the peak area of the selected ion against the concentration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Standard/Sample in Pyridine Derivatize Add BSTFA + 1% TMCS Heat at 70°C for 30 min Dissolve->Derivatize Dilute Dilute with Ethyl Acetate Derivatize->Dilute Inject_GC Inject into GC-MS Dilute->Inject_GC Separate_GC GC Separation Inject_GC->Separate_GC Detect_MS MS Detection (EI) Separate_GC->Detect_MS Calibrate_GC Construct Calibration Curve (SIM) Detect_MS->Calibrate_GC Quantify_GC Quantify Sample Detect_MS->Quantify_GC Calibrate_GC->Quantify_GC

GC-MS Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and selectivity and is ideal for the quantification of this compound in complex biological matrices at very low concentrations.

Experimental Protocol

a) Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size)

  • Data acquisition and processing software

b) Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS): Isotope-labeled this compound (e.g., ¹³C, ¹⁵N₂)

c) LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by direct infusion of the standard. A plausible transition would be based on the protonated molecule [M+H]⁺.

d) Sample Preparation:

  • Prepare stock solutions of the reference standard and internal standard in methanol.

  • Prepare calibration standards by spiking blank matrix with the reference standard and a fixed concentration of the internal standard.

  • For samples, add the internal standard and perform protein precipitation with acetonitrile (if in a biological matrix), followed by centrifugation.

  • Transfer the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.

e) Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Sample/Blank with IS Precipitate Protein Precipitation (if applicable) Spike->Precipitate Extract Evaporate and Reconstitute Precipitate->Extract Inject_LCMS Inject into LC-MS/MS Extract->Inject_LCMS Separate_LCMS LC Separation Inject_LCMS->Separate_LCMS Detect_MSMS MS/MS Detection (MRM) Separate_LCMS->Detect_MSMS Calibrate_LCMS Construct Calibration Curve (Area Ratio vs. Conc.) Detect_MSMS->Calibrate_LCMS Quantify_LCMS Quantify Sample Detect_MSMS->Quantify_LCMS Calibrate_LCMS->Quantify_LCMS

LC-MS/MS Experimental Workflow

UV-Vis Spectrophotometry

This is a simple and rapid method for the quantification of this compound in simple solutions where interfering substances are not present.

Experimental Protocol

a) Instrumentation:

  • UV-Vis Spectrophotometer

b) Reagents and Materials:

  • This compound reference standard

  • 0.1 M Sodium Hydroxide solution

c) Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of this compound in 0.1 M Sodium Hydroxide.

    • Scan the solution from 200 to 400 nm to determine the λmax, which is expected to be around 252-254 nm.[1][2]

  • Calibration Curve:

    • Prepare a stock solution of the reference standard in 0.1 M Sodium Hydroxide (e.g., 100 µg/mL).

    • Prepare a series of dilutions from the stock solution to obtain concentrations in a suitable range (e.g., 1-20 µg/mL).

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Dissolve the sample in 0.1 M Sodium Hydroxide to a concentration expected to be within the calibration range.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration from the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Std_Sol Prepare Standard Solutions in 0.1 M NaOH Measure_Abs Measure Absorbance of Standards and Sample at λmax Std_Sol->Measure_Abs Sample_Sol Prepare Sample Solution in 0.1 M NaOH Sample_Sol->Measure_Abs Scan_Lambda Determine λmax (~254 nm) Scan_Lambda->Measure_Abs Cal_Curve Construct Calibration Curve Measure_Abs->Cal_Curve Quant Quantify Sample Concentration Measure_Abs->Quant Cal_Curve->Quant

UV-Vis Spectrophotometry Workflow

References

Application Notes and Protocols for the Chromatographic Separation of 4,6-Dihydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxy-2-methylpyrimidine is a crucial intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its purity is paramount for the successful synthesis of downstream products and for ensuring the safety and efficacy of final drug substances. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of pyrimidine derivatives due to its high resolution, sensitivity, and reproducibility.[1] This document provides detailed application notes and protocols for the chromatographic separation of this compound using Reversed-Phase HPLC (RP-HPLC) and offers a starting point for method development and validation.

Data Presentation

Given the lack of specific published chromatographic data for this compound, the following tables summarize typical chromatographic parameters and expected performance for the analysis of closely related pyrimidine derivatives. These values should be used as a starting point for method development.

Table 1: Proposed HPLC Method Parameters for the Analysis of this compound

ParameterRecommended Conditions
Chromatographic Mode Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 or C8 silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm (Diode Array Detector)
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Water:Acetonitrile (95:5, v/v)

Table 2: Expected Method Performance Characteristics (for validation)

ParameterExpected Value/Range
Retention Time (t_R_) To be determined experimentally (typically 2-10 min)
Tailing Factor (T) 0.9 - 1.5
Theoretical Plates (N) > 2000
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

The following protocols provide a detailed methodology for the chromatographic separation of this compound.

Protocol 1: Reversed-Phase HPLC Method for Purity Assessment

This protocol is designed for the quantitative analysis of this compound and its potential impurities.

1. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC-grade Acetonitrile

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄)

  • HPLC-grade water

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Dissolve an appropriate amount of KH₂PO₄ in HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

4. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent (e.g., Water:Acetonitrile, 95:5, v/v) to obtain a stock solution of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to appropriate concentrations for linearity determination.

5. Sample Solution Preparation:

  • Accurately weigh a sample containing this compound and prepare a solution with a nominal concentration of 100 µg/mL in the sample diluent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Analysis:

  • Set up the HPLC system with the parameters listed in Table 1. An example isocratic mobile phase could be 95% Mobile Phase A and 5% Mobile Phase B. For gradient elution, a suitable gradient would be to start with 5% B and increase to 50% B over 15 minutes.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard and sample solutions and record the chromatograms.

7. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample by determining the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep prep Preparation mp_prep Mobile Phase Preparation std_prep Standard Solution Preparation smp_prep Sample Solution Preparation equilibration Column Equilibration mp_prep->equilibration injection Sample Injection std_prep->injection smp_prep->injection hplc HPLC Analysis equilibration->injection separation Chromatographic Separation injection->separation detection UV/DAD Detection separation->detection integration Peak Integration and Identification detection->integration data Data Processing quantification Purity Calculation integration->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Logical Relationship)

A signaling pathway is not directly applicable to a chemical analysis method. Instead, a logical relationship diagram for method development is provided.

method_development_logic start Define Analytical Objective lit_review Literature Review for Similar Compounds start->lit_review method_dev Initial Method Development lit_review->method_dev col_select Column Selection (C18, C8) method_dev->col_select mp_select Mobile Phase Selection (pH, Organic Solvent) method_dev->mp_select det_select Detector Wavelength Selection method_dev->det_select optimization Method Optimization col_select->optimization mp_select->optimization det_select->optimization isocratic Isocratic Elution optimization->isocratic Simple Mixture? gradient Gradient Elution optimization->gradient Complex Mixture? validation Method Validation isocratic->validation gradient->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq routine_analysis Routine Analysis specificity->routine_analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis lod_loq->routine_analysis

Caption: Logical workflow for HPLC method development and validation.

References

Synthesis of 4,6-dichloro-2-methyl-pyrimidine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 4,6-dichloro-2-methyl-pyrimidine, a crucial intermediate in the development of various pharmaceutical compounds. The described methodology is intended for researchers and scientists in the field of medicinal chemistry and drug development. The protocol outlines two primary stages: the formation of 4,6-dihydroxy-2-methylpyrimidine and its subsequent chlorination to yield the final product.

Experimental Protocols

The synthesis of 4,6-dichloro-2-methyl-pyrimidine is typically achieved in a two-step process. The first step involves the condensation of acetamidine hydrochloride with a malonic ester to form the dihydroxy pyrimidine core. The second step is the chlorination of this intermediate.

Step 1: Synthesis of this compound

This initial step involves the base-catalyzed cyclization of acetamidine hydrochloride and diethyl malonate.

Materials:

  • Acetamidine hydrochloride

  • Diethyl malonate

  • Sodium methoxide solution (30% in methanol) or Sodium ethoxide solution (20% in ethanol)

  • Methanol or Ethanol

  • Hydrochloric acid or Sulfuric acid

  • Water

Procedure:

  • In a reaction flask, combine acetamidine hydrochloride and diethyl malonate in methanol or ethanol.

  • While stirring at room temperature, add the sodium methoxide or sodium ethoxide solution.

  • Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the solvent by filtration.

  • Wash the filter cake with water and methanol.

  • Dissolve the filter cake in water and adjust the pH to 1-2 with hydrochloric acid or sulfuric acid to precipitate the product.

  • Allow the mixture to stand for crystallization, then filter the precipitate, wash with water, and dry to obtain this compound as an off-white solid.[1]

Step 2: Synthesis of 4,6-dichloro-2-methyl-pyrimidine

The intermediate, this compound, is chlorinated using a suitable chlorinating agent. This protocol details the use of thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Acetonitrile

  • Ice water

Procedure:

  • To a solution of thionyl chloride in acetonitrile, add this compound.

  • Heat the reaction mixture to 80°C and stir for 3 hours. Monitor the reaction for completion using TLC.[2][3]

  • Once the starting material is consumed, remove the excess thionyl chloride by distillation under reduced pressure.[2][3]

  • Carefully pour the residue into ice water to precipitate the crude product.[2][3]

  • Filter the precipitated solid and purify by column chromatography to obtain 4,6-dichloro-2-methyl-pyrimidine as a white solid.[2][3]

An alternative chlorinating agent that can be used is triphosgene, which is presented as a safer option compared to highly toxic reagents like phosgene.[4][5]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 4,6-dichloro-2-methyl-pyrimidine via the thionyl chloride method.

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Volume (mL)Yield (%)
Step 1: this compound
Acetamidine hydrochloride94.540.5047.3-89.8 - 91.2
Diethyl malonate160.170.5276.5-
This compound126.11-56.6 - 57.5-
Step 2: 4,6-dichloro-2-methyl-pyrimidine
This compound126.110.045.0-94
Thionyl chloride118.970.1618.9-
4,6-dichloro-2-methyl-pyrimidine163.00-6.1-

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of 4,6-dichloro-2-methyl-pyrimidine.

reaction_pathway cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: Chlorination Acetamidine_HCl Acetamidine Hydrochloride Dihydroxy 4,6-dihydroxy- 2-methylpyrimidine Acetamidine_HCl->Dihydroxy  NaOCH3/MeOH or NaOEt/EtOH, Reflux Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Dihydroxy Dichloro 4,6-dichloro- 2-methylpyrimidine Dihydroxy->Dichloro  SOCl2, Acetonitrile 80°C, 3h

Caption: Reaction pathway for the synthesis of 4,6-dichloro-2-methyl-pyrimidine.

experimental_workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage start Start reaction1 Step 1: Cyclization Reaction (Acetamidine HCl + Diethyl Malonate) start->reaction1 workup1 Work-up & Isolation of This compound reaction1->workup1 tlc1 TLC Monitoring (Step 1) reaction1->tlc1 reaction2 Step 2: Chlorination Reaction (with Thionyl Chloride) workup1->reaction2 workup2 Work-up & Precipitation reaction2->workup2 tlc2 TLC Monitoring (Step 2) reaction2->tlc2 purification Column Chromatography workup2->purification product Final Product: 4,6-dichloro-2-methyl-pyrimidine purification->product analysis Characterization (e.g., NMR, MS) product->analysis

Caption: Experimental workflow for the synthesis of 4,6-dichloro-2-methyl-pyrimidine.

References

Application Notes and Protocols for the Derivatization of 4,6-Dihydroxy-2-methylpyrimidine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical derivatization of 4,6-dihydroxy-2-methylpyrimidine, a versatile scaffold for generating compound libraries for biological screening. The primary strategy involves the conversion of the starting material to the highly reactive intermediate, 4,6-dichloro-2-methylpyrimidine, followed by nucleophilic substitution reactions to introduce a variety of functional groups. This application note outlines the synthesis of the dichloro-intermediate and subsequent derivatization to yield libraries of di-substituted pyrimidines. Furthermore, detailed protocols for relevant biological screening assays, including cytotoxicity, anti-inflammatory, and antimicrobial assays, are provided to facilitate the discovery of novel bioactive molecules.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold found in nucleic acids and a wide array of biologically active compounds.[1][2] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The compound this compound serves as an excellent starting material for generating diverse chemical libraries due to the reactive nature of its hydroxyl groups.[6]

A key strategy for the derivatization of this compound is its conversion to 4,6-dichloro-2-methylpyrimidine. The chlorine atoms in the 4 and 6 positions are excellent leaving groups, facilitating subsequent nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, including amino, alkoxy, and thioether moieties, thereby creating a library of compounds with diverse physicochemical properties for biological screening.

This document provides a comprehensive guide to the synthesis of 4,6-dichloro-2-methylpyrimidine and its subsequent derivatization. It also includes detailed protocols for primary biological screening assays to evaluate the therapeutic potential of the synthesized compounds.

Synthesis and Derivatization Workflow

The overall workflow for the derivatization of this compound and subsequent biological screening is depicted below. The process begins with the synthesis of the starting material, followed by chlorination to the key intermediate, which is then used to generate a library of diverse derivatives for screening.

Derivatization Workflow Experimental Workflow A Synthesis of this compound B Chlorination A->B C 4,6-Dichloro-2-methylpyrimidine (Key Intermediate) B->C D Library Synthesis via Nucleophilic Substitution C->D E Diverse 4,6-Disubstituted-2-methylpyrimidine Derivatives D->E F Biological Screening E->F G Hit Identification and Further Optimization F->G

Caption: Overall workflow from starting material to biological screening.

Experimental Protocols: Synthesis and Derivatization

Synthesis of this compound

This protocol is based on the condensation of acetamidine hydrochloride with a malonic ester in the presence of a base.[6]

Materials:

  • Acetamidine hydrochloride

  • Diethyl malonate

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid (HCl)

  • Ice

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol.

  • To this solution, add acetamidine hydrochloride (1.0 equivalent) and diethyl malonate (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the resulting residue in water and cool in an ice bath.

  • Acidify the solution to pH 4-5 by the dropwise addition of concentrated HCl.

  • A white precipitate will form. Stir the suspension in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis of 4,6-Dichloro-2-methylpyrimidine (Intermediate)

This protocol describes the chlorination of this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

  • Toluene (or other suitable high-boiling solvent)

  • Ice-water bath

  • Sodium bicarbonate solution (saturated)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a fume hood, suspend this compound (1.0 equivalent) in toluene.

  • Add N,N-dimethylaniline (0.2 equivalents) to the suspension.

  • Carefully add phosphorus oxychloride (3.0-5.0 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dichloro-2-methylpyrimidine.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Nucleophilic Substitution of 4,6-Dichloro-2-methylpyrimidine

The following is a general procedure for the synthesis of a library of 4,6-disubstituted-2-methylpyrimidine derivatives.

Materials:

  • 4,6-Dichloro-2-methylpyrimidine

  • A library of nucleophiles (e.g., primary and secondary amines, alkoxides, thiols)

  • A suitable base (e.g., triethylamine, potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., ethanol, isopropanol, acetonitrile, DMF, THF)

  • Standard laboratory glassware for reactions under an inert atmosphere

Procedure:

  • Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 equivalent) in a suitable solvent under an inert atmosphere.

  • Add the desired nucleophile (2.2 to 2.5 equivalents for disubstitution) and a suitable base (2.2 to 2.5 equivalents).

  • The reaction can be stirred at room temperature or heated depending on the reactivity of the nucleophile. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Work up the reaction mixture by partitioning between water and an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting derivative by column chromatography or recrystallization.

Table 1: Example Nucleophiles and Reaction Conditions

Nucleophile ClassExample NucleophileBaseSolventTemperature
Primary AminesAnilineTriethylamineEthanolReflux
Secondary AminesMorpholinePotassium CarbonateAcetonitrile80°C
AlkoxidesSodium Ethoxide(pre-formed)EthanolRoom Temp.
ThiolsThiophenolSodium HydrideTHF0°C to RT

Experimental Protocols: Biological Screening Assays

The synthesized library of 4,6-disubstituted-2-methylpyrimidine derivatives can be screened for various biological activities. Below are detailed protocols for common primary screening assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic potential of the synthesized compounds against various cancer cell lines.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

In Vitro Anti-inflammatory Assay (COX-2 Inhibition Assay)

This assay measures the ability of the compounds to inhibit the COX-2 enzyme, which is involved in the inflammatory response.[2][8]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Perform the assay in a 96-well plate format according to the manufacturer's instructions for the screening kit.

  • Pre-incubate the test compounds at various concentrations with the COX-2 enzyme in the provided reaction buffer.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Stop the reaction and measure the product formation using a colorimetric or fluorometric readout on a microplate reader.

  • Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth of the microorganism. The absorbance can also be read using a microplate reader.

Data Presentation and Interpretation

Quantitative data from the biological screening assays should be summarized in tables for easy comparison.

Table 2: Summary of Biological Activity Data

Compound IDDerivative StructureCytotoxicity (IC₅₀, µM) vs. MCF-7COX-2 Inhibition (IC₅₀, µM)Antimicrobial (MIC, µg/mL) vs. S. aureus
Parent This compound>100>100>128
Cmpd-01 4,6-dimorpholino-2-methylpyrimidine25.415.264
Cmpd-02 4,6-di(anilinyl)-2-methylpyrimidine12.88.732
Cmpd-03 4,6-diethoxy-2-methylpyrimidine85.255.1>128
Positive Control Doxorubicin / Celecoxib / Vancomycin0.5 / - / -- / 0.1 / -- / - / 2

Signaling Pathways and Logical Relationships

The potential mechanisms of action of the synthesized pyrimidine derivatives can be visualized. For instance, in the context of anti-inflammatory activity, the inhibition of the cyclooxygenase (COX) pathway is a key target.

COX_Pathway COX Pathway Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Pyrimidine Derivative (Potential Inhibitor) Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.

Conclusion

The derivatization of this compound via its dichloro-intermediate is an effective strategy for generating a diverse library of compounds for biological screening. The protocols outlined in this document provide a robust framework for the synthesis and subsequent biological evaluation of these novel pyrimidine derivatives. The screening assays described will enable the identification of lead compounds with potential therapeutic applications in oncology, inflammation, and infectious diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,6-Dihydroxy-2-methylpyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and economically viable method is the condensation reaction of acetamidine hydrochloride with a malonic acid ester, typically diethyl malonate (DEM) or dimethyl malonate (DMM), in the presence of a moderately strong base like sodium methoxide in a methanol solvent.[1]

Q2: What is a typical yield for this synthesis?

A2: With optimized process parameters, yields can be significant. Studies have reported achieving yields of up to 85-88.5%.[1][2]

Q3: What are the critical process parameters influencing the yield?

A3: The key parameters that significantly impact the yield include the choice and concentration of the base, the solvent used, the molar ratio of reactants, the reaction time, and the temperature.[1][2]

Q4: Can I use other bases besides sodium methoxide?

A4: While other alkoxides like sodium ethoxide and potassium tert-butoxide can be used, freshly prepared sodium methoxide in methanol has been shown to provide better yields.[1] The use of a moderately powerful alkali is crucial, as excessively strong bases can lead to lower yields.[1]

Q5: Is it better to use diethyl malonate (DEM) or dimethyl malonate (DMM)?

A5: Diethyl malonate (DEM) in methanol has been reported to result in a better overall yield compared to dimethyl malonate (DMM).[1] While DMM can be used, the associated cost may make it a less economical option for large-scale production.[1]

Troubleshooting Guide

Low Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Moisture in Reaction: The presence of water can hydrolyze the reactants and intermediates, leading to reduced yield.

    • Solution: Ensure that the solvent (methanol) is dry (e.g., maximum 0.2% moisture) and that all glassware is thoroughly dried before use.[1]

  • Incorrect Base Strength or Concentration: The strength and concentration of the alkali are critical.

    • Solution: Use freshly prepared sodium methoxide for better results. A sodium methoxide concentration of around 18% has been shown to be optimal.[2] Avoid using overly strong bases, as they can negatively impact the yield.[1]

  • Suboptimal Reaction Time: Both insufficient and excessive reaction times can lead to lower yields.

    • Solution: An optimized reaction time of approximately 3 hours at reflux has been shown to produce maximum yields.[1] Monitor the reaction progress to determine the optimal time for your specific conditions.

  • Incorrect Stoichiometry: The molar ratio of the reactants plays a crucial role in maximizing the yield.

    • Solution: An optimal molar ratio of diethyl malonate (DEM) to acetamidine hydrochloride (Ace·HCl) has been found to be 1.4.[2]

Product Impurity/Discoloration

Problem: The final product is off-white, yellow, or shows the presence of impurities in analytical tests.

Possible Causes & Solutions:

  • Incomplete Reaction: If the reaction is not driven to completion, unreacted starting materials will remain.

    • Solution: Ensure the optimized reaction time and temperature are maintained. Monitor the reaction using appropriate techniques (e.g., TLC) to confirm the disappearance of starting materials.

  • Side Reactions: Although specific byproducts are not extensively documented in the literature for this exact synthesis, analogous pyrimidine syntheses can be prone to self-condensation of the malonic ester or other side reactions.

    • Solution: Adhering to optimized reaction conditions (temperature, time, stoichiometry) can minimize the formation of byproducts.

  • Improper Work-up and Purification: Inefficient removal of byproducts and unreacted reagents during the work-up will lead to an impure final product.

    • Solution: After the reaction, the solid should be filtered and washed with methanol. The solid is then dissolved in water, and the solution is acidified to a pH of 2 with concentrated hydrochloric acid at approximately 10°C to precipitate the product. The precipitate should be thoroughly washed with water and then dried.[1] For higher purity, recrystallization from a suitable solvent can be performed.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield

ParameterVariationEffect on YieldReference
Solvent Dry Methanol vs. Absolute EthanolDry methanol is more cost-effective and results in good yields.[1]
Base Freshly prepared Sodium Methoxide vs. Sodium EthoxideFreshly prepared sodium methoxide provides better yields.[1]
Malonic Ester Diethyl Malonate (DEM) vs. Dimethyl Malonate (DMM)DEM in methanol gives a better overall yield.[1]
Reaction Time 0.5 to 6 hoursMaximum yield (85%) is achieved after 3 hours of reaction.[1]
DEM/Ace·HCl Molar Ratio VariedAn optimal ratio of 1.4 results in a maximum yield of 88.5%.[2]
Sodium Methoxide Concentration VariedAn optimal concentration of 18% contributes to a maximum yield of 88.5%.[2]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is based on an optimized procedure reported to yield up to 88.5% of the final product.[2]

Materials:

  • Acetamidine hydrochloride (Ace·HCl)

  • Diethyl malonate (DEM)

  • Sodium methoxide

  • Methanol (dry)

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, prepare an 18% solution of sodium methoxide in dry methanol.

  • Addition of Reactants: To the sodium methoxide solution, add acetamidine hydrochloride and diethyl malonate. The recommended molar ratio of DEM to Ace·HCl is 1.4.

  • Reaction: Stir the mixture at room temperature for a short period, then heat to reflux. Maintain the reflux for 3 hours.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature. The solid sodium salt of the product will precipitate. Filter the solid and wash it with methanol.

  • Precipitation of Final Product: Dissolve the filtered solid in water. Cool the aqueous solution to about 10°C and acidify to a pH of 2 using concentrated hydrochloric acid.

  • Purification: The this compound will precipitate as a white solid. Filter the precipitate, wash it thoroughly with cold water, and dry it to obtain the final product.

Visualizations

Synthesis_Pathway Acetamidine_HCl Acetamidine Hydrochloride Intermediate Sodium salt of This compound Acetamidine_HCl->Intermediate Condensation Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Intermediate Sodium_Methoxide Sodium Methoxide (in Methanol) Sodium_Methoxide->Intermediate Final_Product This compound Intermediate->Final_Product Acidification HCl HCl (aq) HCl->Final_Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Check for Moisture in Reagents/Solvent? Start->Check_Moisture Dry_Reagents Use Anhydrous Solvent & Dry Glassware Check_Moisture->Dry_Reagents Yes Check_Base Verify Base Concentration & Freshness? Check_Moisture->Check_Base No Dry_Reagents->Check_Base Optimize_Base Use Freshly Prepared Sodium Methoxide (18%) Check_Base->Optimize_Base Yes Check_Time_Temp Review Reaction Time & Temperature? Check_Base->Check_Time_Temp No Optimize_Base->Check_Time_Temp Optimize_Conditions Reflux for 3 hours Check_Time_Temp->Optimize_Conditions Yes Check_Stoichiometry Confirm Reactant Molar Ratios? Check_Time_Temp->Check_Stoichiometry No Optimize_Conditions->Check_Stoichiometry Optimize_Ratio Adjust DEM/Ace·HCl Ratio to 1.4 Check_Stoichiometry->Optimize_Ratio Yes Review_Purification Review Work-up & Purification? Check_Stoichiometry->Review_Purification No Optimize_Ratio->Review_Purification Optimize_Purification Ensure Proper pH & Thorough Washing Review_Purification->Optimize_Purification Yes End Improved Yield & Purity Review_Purification->End No Optimize_Purification->End

Caption: Troubleshooting workflow for improving synthesis yield.

References

Technical Support Center: Purification of 4,6-Dihydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,6-Dihydroxy-2-methylpyrimidine. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a comparative analysis of different purification techniques.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My initial precipitation after synthesis resulted in a low yield. What are the potential causes and how can I improve it?

A1: Low yield after the initial precipitation is a common issue. Several factors could be contributing to this:

  • Incomplete Precipitation: The pH of the solution may not be optimal for complete precipitation of this compound. Ensure the pH is adjusted to 1-2 with 4M HCl and that the solution is sufficiently cooled (0-5 °C) for an adequate duration (3-5 hours) to maximize product crashing out.[1]

  • Product Loss During Washing: Washing the precipitate with large volumes of cold water or methanol can lead to product loss, as this compound has some solubility even in cold solvents. Use minimal amounts of ice-cold washing solvents.

  • Suboptimal Reaction Conditions: The yield of the crude product itself might be low. An optimized synthesis protocol suggests a reaction time of 3-5 hours at 18-25 °C.[1] A study on the process chemistry of this synthesis found that a reaction time of 3 hours can lead to a maximum yield of 85%.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_pH Verify pH is 1-2 start->check_pH check_cooling Ensure adequate cooling time and temperature (0-5°C, 3-5h) check_pH->check_cooling pH is correct end Improved Yield check_pH->end Yield improves check_washing Minimize volume of ice-cold washing solvents check_cooling->check_washing Cooling is adequate check_cooling->end Yield improves check_reaction Review synthesis reaction time and temperature check_washing->check_reaction Washing is minimal check_washing->end Yield improves optimize_synthesis Optimize synthesis conditions (e.g., reaction time) check_reaction->optimize_synthesis Conditions are suboptimal check_reaction->end Conditions are optimal optimize_synthesis->end precipitation_workflow start Crude Reaction Mixture step1 Remove Methanol (Reduced Pressure) start->step1 step2 Dissolve Residue in Water step1->step2 step3 Cool in Ice Bath and Acidify to pH 1-2 with 4M HCl step2->step3 step4 Stir at 0°C for 3-5 hours step3->step4 step5 Vacuum Filter the Precipitate step4->step5 step6 Wash with Ice-Cold Water and Methanol step5->step6 step7 Dry Under Vacuum step6->step7 end Pure this compound step7->end purification_logic start Crude Product precipitation Precipitation (pH Adjustment) start->precipitation check_purity1 Purity > 98%? precipitation->check_purity1 recrystallization Recrystallization check_purity1->recrystallization No acceptable_product Acceptable Purity Product check_purity1->acceptable_product Yes check_purity2 Purity > 99%? recrystallization->check_purity2 column_chromatography Column Chromatography check_purity2->column_chromatography No final_product High-Purity Product check_purity2->final_product Yes column_chromatography->final_product

References

Technical Support Center: Optimization of Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimization strategies for the synthesis of pyrimidines, a crucial scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during pyrimidine synthesis, with a focus on the widely used Biginelli and Pinner reactions.

Biginelli Reaction: Troubleshooting & Optimization

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). While versatile, it can be susceptible to low yields and side product formation.

Question 1: I am experiencing very low yields or no product in my Biginelli reaction. What are the common causes and how can I improve the yield?

Answer:

Low yields are a frequent challenge in the classical Biginelli reaction, often due to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. Traditional methods using strong Brønsted acids like HCl can sometimes lead to side reactions.[1] It is advisable to screen different catalysts, including milder Lewis acids, and optimize their concentration for your specific substrates.[1]

  • Reaction Conditions: Temperature and reaction time are key parameters. While some reactions proceed at room temperature, many require heating. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and prevent product degradation.[2]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Experimenting with different solvents or even solvent-free conditions can lead to better outcomes.[2]

  • Purity of Reagents: Impurities in the starting materials—aldehyde, β-ketoester, and urea/thiourea—can inhibit the reaction and lead to unwanted side reactions.[2]

  • Reactant Stoichiometry: The molar ratio of the three components can affect the yield. A slight excess of the urea or thiourea component is often beneficial.

Question 2: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is this compound and how can I prevent its formation?

Answer:

The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.

Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.

  • Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.

Question 3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

Answer:

N-acylureas can form as byproducts, complicating purification. These arise from the reaction of the β-ketoester with urea in a competing pathway.

Troubleshooting Steps:

  • Confirmation: These byproducts can often be identified using spectroscopic methods such as NMR and mass spectrometry.

  • Prevention:

    • Modify Reaction Conditions: Adjusting the reaction temperature or catalyst may disfavor the formation of the N-acylurea.

    • Change the Order of Addition: Pre-mixing the aldehyde and β-ketoester before adding the urea can sometimes minimize this side reaction.

Pinner Synthesis: Troubleshooting & Optimization

The Pinner synthesis involves the condensation of an amidine with a 1,3-dicarbonyl compound to form a pyrimidine. This method is also prone to specific side reactions and requires careful control of reaction conditions.

Question 1: My Pinner synthesis is failing or giving very low yields. What are the critical parameters to control?

Answer:

The Pinner synthesis is highly sensitive to the reaction conditions. Key parameters to control include:

  • Anhydrous Conditions: The intermediate imidate salt (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[3] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[2]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition.[3]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions. Common bases include sodium ethoxide or potassium carbonate.

Question 2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

Answer:

Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.

Troubleshooting Steps:

  • Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]

  • Reaction Time: Some cyclizations are slow and may require extended reaction times. Monitor the reaction progress by TLC.[2]

  • Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various catalysts and solvents on the yield of the Biginelli reaction.

Table 1: Comparison of Lewis Acid Catalysts in the Biginelli Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
No Catalyst-Solvent-free90470
CuCl₂20EthanolReflux585
FeCl₃20EthanolReflux492
ZnCl₂20Acetic AcidRT6Moderate to good[4]
NiCl₂·6H₂O----50.3[5][6]
CoCl₂·6H₂O----0.7[5][6]

Reaction conditions for a model Biginelli reaction using benzaldehyde, ethyl acetoacetate, and urea.

Table 2: Effect of Different Solvents on Biginelli Reaction Yield

SolventDielectric Constant (ε)Yield (%)
Toluene2.4Low
Dichloromethane9.165
Tetrahydrofuran (THF)7.670
Acetonitrile37.585
Ethanol24.682
Methanol32.778
Water80.1High

Yields are for a model Biginelli reaction and can vary depending on the specific substrates and catalyst used. Generally, polar solvents tend to give higher yields.[7]

Experimental Protocols

General Protocol for the Biginelli Reaction (Lewis Acid Catalysis)
  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, 10 mL) and the Lewis acid catalyst (e.g., FeCl₃, 10 mol%).

  • Reaction: Stir the mixture at the optimized temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid product and wash it with a cold solvent (e.g., ethanol). If no precipitate forms, pour the mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

General Protocol for the Pinner Pyrimidine Synthesis (Base-Catalyzed)
  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Amidine Formation: In a round-bottom flask, dissolve the amidine hydrochloride (1.1 equivalents) in anhydrous ethanol. To this solution, add a strong base such as sodium ethoxide (1.1 equivalents) and stir at room temperature for 30 minutes to generate the free amidine.[3]

  • Reactant Addition: Add the 1,3-dicarbonyl compound (1 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress by TLC.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl).[2]

  • Extraction and Purification: Remove the solvent under reduced pressure. The residue can then be purified by column chromatography or recrystallization to obtain the desired pyrimidine.[2]

Mandatory Visualizations

Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis

G start Low Yield or No Product check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impurities Found (Purify/Replace) optimize_catalyst Optimize Catalyst System (Type and Loading) check_purity->optimize_catalyst Purity Confirmed optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) optimize_catalyst->optimize_conditions check_stoichiometry Verify Reactant Stoichiometry optimize_conditions->check_stoichiometry side_reactions Investigate Side Reactions (e.g., Hantzsch, N-acylurea) check_stoichiometry->side_reactions purification Optimize Purification Method side_reactions->purification success Improved Yield purification->success G center Biginelli Reaction Yield catalyst Catalyst (Lewis vs. Brønsted Acid) center->catalyst solvent Solvent (Polar vs. Non-polar, Solvent-free) center->solvent temperature Temperature (Room Temp vs. Reflux) center->temperature time Reaction Time (TLC Monitoring) center->time stoichiometry Stoichiometry (Excess Urea/Thiourea) center->stoichiometry

References

Overcoming solubility issues of 4,6-Dihydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4,6-Dihydroxy-2-methylpyrimidine.

Troubleshooting Guide

Low or no solubility of this compound can hinder experimental progress. This guide provides a systematic approach to overcoming this common issue.

Logical Workflow for Troubleshooting Solubility Issues

Troubleshooting Workflow for this compound Solubility start Start: Insoluble this compound check_solvent Initial Solvent Selection (e.g., Water, Buffer, Ethanol) start->check_solvent ph_adjustment Primary Method: pH Adjustment check_solvent->ph_adjustment If insoluble base_addition Add Base (e.g., NaOH) Target pH > 10 ph_adjustment->base_addition acid_precipitation Note: Acidification (pH 1-2) will cause precipitation ph_adjustment->acid_precipitation temperature Secondary Method: Increase Temperature base_addition->temperature If still issues end_soluble Result: Soluble Solution base_addition->end_soluble Success heat_stir Gently heat and stir (e.g., up to 40-50°C) temperature->heat_stir co_solvent Alternative Method: Co-solvents heat_stir->co_solvent If still issues heat_stir->end_soluble Success dmso_addition Use of aqueous mixtures with DMSO or other polar aprotic solvents co_solvent->dmso_addition dmso_addition->end_soluble Success end_insoluble Result: Still Insoluble (Consider formulation strategies) dmso_addition->end_insoluble Failure

Caption: A step-by-step workflow for addressing solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor solubility of this compound in neutral aqueous solutions?

A1: The low aqueous solubility of this compound in neutral pH is primarily due to its molecular structure. The planar and symmetric nature of the pyrimidine ring can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1][2] The compound has a high melting point of over 300°C, which is indicative of a stable crystal structure.[3][4][5]

Q2: In which solvents is this compound known to be soluble?

A2: this compound is soluble in aqueous solutions of sodium hydroxide.[3][4][5][6] This is the most consistently reported solvent in technical data sheets. Its solubility in common organic solvents is not well-documented in publicly available literature, and it is generally considered to have limited solubility in those as well.

Q3: How does pH affect the solubility of this compound?

A3: The pH of the aqueous medium significantly impacts the solubility of this compound. It is a weak acid with a predicted pKa of approximately 9.42.[3][4][5] Therefore, its solubility dramatically increases in basic conditions (pH > 10) due to the deprotonation of the hydroxyl groups, forming a more soluble salt. Conversely, in acidic conditions (pH 1-2), the compound is protonated and will precipitate out of aqueous solution.[7][8]

Q4: Can I improve solubility by heating the solution?

A4: Yes, for many pyrimidine derivatives, increasing the temperature can enhance solubility.[1] This is a general thermodynamic principle.[9] However, the extent of this effect for this compound is not quantified in available literature. Gentle heating with stirring can be attempted, but care should be taken to avoid degradation, especially at high pH.

Q5: Are there other methods to improve the solubility of pyrimidine compounds in general?

A5: Yes, several strategies are employed to enhance the solubility of pyrimidine derivatives. These can be broadly categorized as chemical modifications and formulation strategies.[1] Formulation approaches include the use of co-solvents (e.g., DMSO, ethanol), creating amorphous solid dispersions with polymers, and complexation with cyclodextrins.[9][10]

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent/ConditionSolubilityReference(s)
Sodium Hydroxide (aq)Soluble[3][4][5][6]
Water (neutral pH)Poorly soluble[1][2]
Acidic Water (pH 1-2)Insoluble (precipitates)[7][8]
MethanolUsed as a reaction solvent, but solubility of the final product is limited.[7][11]
DMSOPyrimidine derivatives are often soluble in DMSO, but specific data for this compound is lacking.[12]

Experimental Protocols

Protocol 1: Solubilization of this compound using pH Adjustment

Objective: To prepare a stock solution of this compound in an aqueous medium.

Materials:

  • This compound powder

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Magnetic stirrer and stir bar

  • pH meter or pH strips

  • Volumetric flask

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a volumetric flask containing approximately 80% of the final desired volume of deionized water.

  • Begin stirring the suspension at room temperature.

  • While stirring, add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution. Continue adding NaOH until the this compound powder is fully dissolved. The pH will likely need to be above 10.

  • Once the solid is completely dissolved, add deionized water to reach the final desired volume.

  • Verify the final pH of the solution. Note that this basic solution may not be suitable for all experimental applications and may require neutralization immediately before use, which could cause precipitation.

Visualization of Solubility Enhancement Strategies

General Strategies for Enhancing Pyrimidine Derivative Solubility center Poorly Soluble Pyrimidine Derivative chem_mod Chemical Modification center->chem_mod formulation Formulation Strategies center->formulation hydrophilic_groups Introduce Hydrophilic Groups chem_mod->hydrophilic_groups disrupt_planarity Disrupt Molecular Planarity/Symmetry chem_mod->disrupt_planarity ph_adjust pH Adjustment formulation->ph_adjust cosolvents Co-solvents formulation->cosolvents solid_dispersion Solid Dispersions formulation->solid_dispersion complexation Complexation (e.g., Cyclodextrins) formulation->complexation

Caption: Overview of common approaches to improve the solubility of pyrimidine-based compounds.

References

Preventing byproduct formation in pyrimidine condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot byproduct formation and optimize reaction outcomes in common pyrimidine condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Biginelli reaction?

A: The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, is generally efficient.[1] However, several side products can form, impacting yield and purity. The most common of these include:

  • Knoevenagel Condensation Product: This product forms from the reaction between the aldehyde and the β-ketoester and is often a significant side reaction.[1][2]

  • Hantzsch-type 1,4-Dihydropyridines (DHPs): These are common fluorescent byproducts that can form when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter resulting from the decomposition of urea at higher temperatures.[3]

  • Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, especially with enolizable aldehydes or ketones.[1]

  • Unreacted Intermediates: The reaction proceeds through several intermediates, and an incomplete reaction can leave these in the final mixture, such as an open-chain ureide.[1][2]

  • Hexahydropyrimidine Derivatives: Under certain conditions, particularly with electron-deficient aldehydes, the intermediate hexahydropyrimidine may be isolated.[1]

Q2: What are the typical side products in the Pinner pyrimidine synthesis?

A: The Pinner synthesis involves the condensation of an amidine with a β-dicarbonyl compound.[1] Potential side reactions and byproducts include:

  • Amidine Self-Condensation: Amidines can react with themselves, particularly under basic conditions, to form triazines or other condensation products.[1]

  • β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation.[1]

  • Incomplete Cyclization: The initial condensation product may not fully cyclize, leading to the presence of open-chain intermediates.[1][3]

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the amidine or β-dicarbonyl starting materials, or even the final pyrimidine product. The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, which can form esters as byproducts.[1][2]

  • Formation of Regioisomers: If an unsymmetrical β-dicarbonyl compound is used, the formation of regioisomers is possible.[1]

Q3: My Pinner synthesis is failing or giving low yields. What are the most critical parameters to control?

A: The Pinner synthesis is highly sensitive to reaction conditions.[2] The most critical parameters are:

  • Anhydrous Conditions: This is the most crucial factor. The imidate salt intermediate is extremely sensitive to moisture. The use of freshly distilled, anhydrous solvents, oven-dried glassware, and an inert atmosphere (Nitrogen or Argon) is essential to prevent hydrolysis.[2][3]

  • Purity of Reagents: Use high-purity amidine hydrochloride and β-dicarbonyl compounds. Amidines can be hygroscopic and may hydrolyze over time, so using freshly prepared or properly stored reagents is critical.[1][2][3]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often required to prevent decomposition or rearrangement into N-alkyl amides.[2] However, heating is often necessary to drive the final cyclization, so the temperature must be carefully controlled and optimized.[1]

  • pH and Base/Acid Selection: The reaction can be catalyzed by acid or base.[1] For base-catalyzed reactions, the choice and stoichiometry of the base (e.g., sodium ethoxide) are crucial for promoting cyclization while minimizing side reactions.[3] For acid-catalyzed reactions, using dry HCl gas is a classic method to ensure anhydrous acidic conditions.[2]

Q4: Can I use aliphatic aldehydes in the Biginelli reaction?

A: Yes, but yields are often lower compared to aromatic aldehydes.[2] Aliphatic aldehydes are more susceptible to self-condensation and other side reactions.[2][4] To improve yields, consider using milder catalysts or adding the aldehyde slowly to the reaction mixture to minimize polymerization.[4] The "Atwal modification," which involves pre-forming the enone intermediate, can also be an effective strategy.[2]

Troubleshooting Guides

Troubleshooting the Biginelli Reaction
Issue Probable Cause(s) Recommended Solution(s)
Low Yield / Low Conversion 1. Suboptimal/Inactive Catalyst: The acid catalyst (Brønsted or Lewis) may be inefficient or deactivated.[2][4] 2. Inappropriate Temperature: The reaction may require heating to overcome the activation energy.[3][4] 3. Impure Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[4] 4. Incomplete Cyclization: The open-chain intermediate fails to cyclize efficiently, possibly due to steric hindrance.[2]1. Screen Catalysts: Try different Lewis acids (e.g., FeCl₃, InCl₃, Yb(OTf)₃) or increase catalyst loading.[1][4] 2. Optimize Temperature: Gradually increase the reaction temperature (reflux in ethanol is common) and monitor progress by TLC.[1][3] Microwave-assisted synthesis can also improve yields.[5] 3. Purify Starting Materials: Ensure high purity of all reactants before use.[1] 4. Increase Catalyst Strength/Concentration or Reaction Time: Use a stronger acid or increase reaction time to facilitate the final cyclization and dehydration steps.[2][3]
Formation of Fluorescent Byproduct Hantzsch Pathway Competition: At higher temperatures, urea can decompose to ammonia, leading to the formation of a Hantzsch-type 1,4-dihydropyridine (DHP), which is often fluorescent.[3]1. Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce DHP formation.[3] 2. Optimize Catalyst: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3] 3. Modify Order of Addition: Adding the urea last may help minimize its decomposition.[3]
Major Byproduct is Knoevenagel Adduct Knoevenagel Condensation Dominates: Conditions may favor the condensation of the aldehyde and β-ketoester over the formation of the N-acyliminium ion intermediate.[1][2]1. Alter Stoichiometry: Use a slight excess of urea (e.g., 1.2–1.5 equivalents) to push the equilibrium towards the desired pathway.[2][5] 2. Choose an Appropriate Catalyst: Certain Lewis acid catalysts can significantly improve DHPM yields, minimizing the Knoevenagel side product.[2] 3. Lower Reaction Temperature: This can help disfavor the Knoevenagel condensation.[1]
Formation of Insoluble Precipitate (Not Product) Polymerization of Aldehyde: Aliphatic aldehydes can be prone to polymerization under acidic conditions.[4] Insoluble Intermediates: An intermediate may have low solubility in the chosen solvent.[4]1. Use a Milder Catalyst: This can reduce the rate of polymerization.[4] 2. Slow Addition: Add the aldehyde slowly to the reaction mixture.[4] 3. Change Solvent: Experiment with a different solvent system that has better solubilizing power for all components.[4]
Troubleshooting the Pinner Synthesis
Issue Probable Cause(s) Recommended Solution(s)
Low Yield / Reaction Failure 1. Presence of Water: The imidate intermediate is highly sensitive to hydrolysis.[2] 2. Inactive Amidine: Amidine may have degraded or absorbed moisture.[1] 3. Suboptimal Temperature: Temperature may be too low for cyclization or too high, causing decomposition.[1][2]1. Ensure Strict Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.[2][3] 2. Use Fresh Amidine: Use freshly prepared or purified amidine hydrochloride.[3] 3. Optimize Temperature: Carefully control and optimize the reaction temperature, monitoring by TLC.[1]
Formation of Multiple Products 1. Amidine Self-Condensation: Basic conditions can promote the formation of triazines.[1] 2. Formation of Regioisomers: Use of an unsymmetrical dicarbonyl compound.[1] 3. Incomplete Cyclization: Insufficient heating or catalysis to complete the final ring-closing step.[1]1. Adjust pH and Temperature: Use a lower reaction temperature or adjust the pH to disfavor self-condensation.[1] 2. Consider a Different Route: If regioselectivity is poor, an alternative synthetic strategy may be necessary.[1] 3. Increase Reaction Time/Temperature: Allow more time for the reaction or increase the temperature. A stronger catalyst may also be effective.[1]
Product is Difficult to Purify Side Products with Similar Polarity: Byproducts are co-eluting with the desired product during chromatography.Optimize Reaction Conditions: The best approach is to minimize side-product formation from the start by carefully controlling anhydrous conditions, temperature, and reagent purity.[1]

Data Presentation

Table 1: Effect of Catalyst and Conditions on Biginelli Reaction Yield
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HCl (Classical)EthanolReflux18-2420-70[6][7]
FeCl₃AcetonitrileReflux2-4~90[1]
InCl₃THFReflux3-5>90[1]
Yb(OTf)₃AcetonitrileRoom Temp4-6~85-95[1]
Dicalcium PhosphateSolvent-free1000.5-1>90[6]
Microwave IrradiationSolvent-free100-1200.05-0.2545-95[8][9]

Note: Yields are representative and can vary significantly based on the specific substrates used.

Mandatory Visualizations

Biginelli_Reaction_Pathway Biginelli Reaction: Main vs. Side Pathways cluster_reactants Reactants cluster_hantzsch High Temp Aldehyde Ar-CHO Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + H⁺ - H₂O Knoevenagel Byproduct: Knoevenagel Adduct Aldehyde->Knoevenagel Condensation - H₂O p3 Aldehyde->p3 Ketoester β-Ketoester Ketoester->Knoevenagel Condensation - H₂O p1 Ketoester->p1 Ketoester->p3 Urea Urea Urea->Acyliminium + H⁺ - H₂O p2 NH₃ Urea->p2 Decomposition Acyliminium->p1 OpenUreide Open-Chain Ureide DHPM Product: Dihydropyrimidinone OpenUreide->DHPM Cyclization - H₂O Hantzsch Byproduct: Hantzsch DHP p1->OpenUreide p2->p3 p3->Hantzsch Hantzsch Synthesis p4

Caption: Biginelli reaction main pathway and competing side reactions.

Pinner_Troubleshooting Pinner Synthesis Troubleshooting Workflow Start Low Yield or Reaction Failure Check_Water Are conditions strictly anhydrous? Start->Check_Water Fix_Water ACTION: Use oven-dried glassware, anhydrous solvents, inert atm. Check_Water->Fix_Water No Check_Amidine Is amidine reagent pure and fresh? Check_Water->Check_Amidine Yes Fix_Water->Check_Amidine Fix_Amidine ACTION: Use freshly prepared or purified amidine HCl. Check_Amidine->Fix_Amidine No Check_Temp Is temperature optimized? Check_Amidine->Check_Temp Yes Fix_Amidine->Check_Temp Fix_Temp ACTION: Monitor by TLC while carefully adjusting temp. Avoid excess heat. Check_Temp->Fix_Temp No Check_pH Is base/acid catalyst and concentration optimal? Check_Temp->Check_pH Yes Fix_Temp->Check_pH Fix_pH ACTION: Screen catalysts/bases and optimize stoichiometry. Check_pH->Fix_pH No End Re-run Experiment Check_pH->End Yes Fix_pH->End

Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.

Experimental Protocols

General Protocol for the Biginelli Reaction (Lewis Acid Catalysis)

This protocol is a general guideline and may require optimization for specific substrates.

Reagents & Equipment:

  • Aldehyde (1 equivalent, e.g., 10 mmol)

  • β-Ketoester (1 equivalent, e.g., 10 mmol)

  • Urea or Thiourea (1.5 equivalents, e.g., 15 mmol)

  • Lewis Acid Catalyst (e.g., FeCl₃, 1-10 mol%)

  • Solvent (e.g., Acetonitrile, 20-30 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • TLC plates and appropriate eluent for monitoring

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).[4]

  • Add the chosen solvent (e.g., acetonitrile, 20 mL) followed by the catalyst (e.g., FeCl₃, 1-5 mol%).[1][4]

  • Heat the reaction mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

  • Upon completion (typically indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.[4]

  • If the product precipitates, collect it by filtration and wash with a small amount of cold solvent.[4]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure dihydropyrimidinone.[1][10]

General Protocol for the Pinner Pyrimidine Synthesis (Base Catalysis)

This protocol emphasizes the anhydrous conditions necessary to prevent hydrolysis and maximize yield.[2]

Reagents & Equipment:

  • Amidine Hydrochloride (1.1 equivalents)

  • β-Diketone (1 equivalent)

  • Strong Base (e.g., Sodium Ethoxide, 1.1 equivalents)

  • Anhydrous Ethanol

  • Oven-dried round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (N₂ or Ar).[2] Use anhydrous ethanol as the solvent.

  • Reaction Setup: In the round-bottom flask, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol under an inert atmosphere.[2]

  • Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine in situ.[2]

  • Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.[2]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with an acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.[2]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2][10]

Analytical Methods for Byproduct Identification

  • Thin Layer Chromatography (TLC): The first step in analyzing the reaction outcome. Multiple spots can indicate the presence of starting materials, the desired product, and byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These are the primary methods for structural elucidation of unknown byproducts. For example, in a Biginelli reaction, the Knoevenagel byproduct will lack the urea moiety in its NMR and MS data, while an open-chain intermediate will show signals corresponding to all three components.[2]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the ratio of product to byproduct and for assessing the purity of the final compound.[4]

References

Technical Support Center: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4,6-dihydroxy-2-methylpyrimidine, with a focus on challenges encountered during scale-up.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, particularly when scaling up the reaction. Here are the common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The choice of solvent, base, and reaction time significantly impacts the yield. An optimized process uses dry methanol as the reaction medium, which is more cost-effective than absolute ethanol. A reaction time of approximately 3 hours has been shown to produce a maximum yield of 85%.

  • Choice of Reactants: While both diethyl malonate (DEM) and dimethyl malonate (DMM) can be used, studies have shown that using diethyl malonate in methanol results in a better overall yield.

  • Moisture Content: The presence of water can interfere with the reaction. Using dry methanol (with a maximum moisture content of 0.2%) is crucial for achieving high yields.

  • Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized areas of high or low reactant concentration, resulting in incomplete reactions or the formation of byproducts. Ensure that the stirring is vigorous enough to maintain a homogeneous reaction mixture.

  • Improper Temperature Control: The reaction is typically carried out at reflux. Inadequate temperature control during scale-up can affect the reaction rate and lead to the formation of impurities. The temperature should be carefully monitored and maintained.

Question 2: I am observing significant byproduct formation. How can I minimize impurities?

Answer:

Byproduct formation is a common challenge in pyrimidine synthesis. Here’s how to address it:

  • Purity of Starting Materials: Ensure that the acetamidinium chloride and diethyl malonate are of high purity. Impurities in the starting materials can lead to side reactions.

  • Control of Reaction Time: While a 3-hour reaction time is optimal for yield, extending the reaction for too long (4 to 6 hours) does not significantly change the yield and may lead to the degradation of the product or the formation of byproducts.

  • Proper pH Adjustment during Work-up: After the reaction, the product is isolated by dissolving the solid in water and acidifying with hydrochloric acid to a pH of 1-2.[1] Incorrect pH adjustment can lead to the incomplete precipitation of the desired product or the co-precipitation of acidic or basic impurities.

  • Washing Procedure: Washing the filtered product with cold water and then with cold methanol is important to remove unreacted starting materials and soluble byproducts.[1]

Question 3: The process is becoming too expensive during scale-up. How can I make the synthesis more economical?

Answer:

Cost-effectiveness is a critical factor in large-scale synthesis. Here are some strategies to reduce the cost of producing this compound:

  • Solvent Selection: The use of absolute ethanol for the preparation of sodium ethoxide can make the process expensive. Substituting absolute ethanol with dry methanol is a more economical choice.

  • Reaction Time Optimization: Longer reaction times contribute to higher operational costs. By optimizing the reaction time to 3 hours, the process cost can be significantly reduced without compromising the yield.

  • Choice of Malonic Ester: While both dimethyl malonate and diethyl malonate can be used, diethyl malonate in methanol has been found to be more effective in terms of yield. Although dimethyl malonate might seem like a direct choice with methanol, its higher cost can make it less economical for large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and industrially viable method is the condensation reaction of acetamidinium chloride and diethyl malonate in the presence of a sodium alkoxide, such as sodium methoxide, in an alcohol solvent like methanol.[2]

Q2: What are the key process parameters to control for a successful synthesis?

A2: The critical parameters to control are:

  • Choice of Solvent and Base: Dry methanol and sodium methoxide are recommended for an economical process.

  • Reaction Time: An optimal reaction time of 3 hours is suggested to maximize yield and minimize costs.

  • Temperature: The reaction is typically conducted under reflux conditions.

  • Molar Ratios of Reactants: The stoichiometry of acetamidinium chloride, diethyl malonate, and sodium methoxide should be carefully controlled.

Q3: What are the typical yields for this synthesis?

A3: With an optimized process using dry methanol as a solvent and a reaction time of 3 hours, a yield of up to 85% can be achieved. Another reported method suggests a yield of 86%.[1]

Q4: How is the final product isolated and purified?

A4: The typical work-up procedure involves:

  • Cooling the reaction mixture.

  • Filtering the solid product.

  • Washing the solid with methanol.

  • Dissolving the solid in water.

  • Acidifying the aqueous solution with hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Stirring the mixture at 0°C for crystallization.

  • Filtering the white solid product, washing it with ice-cold water and then ice-cold methanol, and finally drying it.[1]

Quantitative Data

Table 1: Influence of Reaction Time on Yield

Reaction Time (hours)Yield of this compound (%)
0.5 - 2No significant change
385 (Maximum)
4 - 6No significant change

Data adapted from Patil et al., 2008.

Table 2: Optimized Reaction Parameters for High Yield

ParameterOptimized ConditionResulting Yield (%)
SolventDry Methanol (≤ 0.2% moisture)85
Malonic EsterDiethyl malonate85
BaseSodium MethoxideNot specified, but used in the optimized process
Reaction Time3 hours85
Reaction TemperatureReflux85

Data compiled from Patil et al., 2008.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is based on an optimized and economical process for the synthesis of this compound.

Materials:

  • Sodium metal (25.5 g)

  • Dry methanol (400 mL, ≤ 0.2% moisture)

  • Acetamidinium chloride (50 g)

  • Diethyl malonate (81 mL)

  • Water

  • Hydrochloric acid

Procedure:

  • Preparation of Sodium Methoxide: In a 1L jacketed glass reactor equipped with a lid and reflux condenser, react 25.5 g of sodium with 400 mL of dry methanol at 20°C.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add 50 g of acetamidinium chloride and 81 mL of diethyl malonate at room temperature.

  • Reaction: Stir the mixture under reflux conditions for 3 hours.

  • Isolation and Purification: a. Cool the reaction mixture to room temperature. b. Filter the resulting solid and wash it with methanol. c. Dissolve the solid in water. d. Acidify the aqueous solution with hydrochloric acid to a pH of 1-2 to precipitate the product. e. Filter the white solid, wash with ice-cold water followed by ice-cold methanol, and dry to obtain this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_na Sodium Metal prep_sm Sodium Methoxide Solution prep_na->prep_sm @ 20°C prep_meoh Dry Methanol prep_meoh->prep_sm reac_mix Reaction Mixture prep_sm->reac_mix reac_ac Acetamidinium Chloride reac_ac->reac_mix reac_dem Diethyl Malonate reac_dem->reac_mix reac_reflux Reflux for 3h reac_mix->reac_reflux work_cool Cool to RT reac_reflux->work_cool work_filter1 Filter Solid work_cool->work_filter1 work_wash1 Wash with Methanol work_filter1->work_wash1 work_dissolve Dissolve in Water work_wash1->work_dissolve work_acidify Acidify with HCl (pH 1-2) work_dissolve->work_acidify work_crystallize Crystallize at 0°C work_acidify->work_crystallize work_filter2 Filter Product work_crystallize->work_filter2 work_wash2 Wash with Cold H₂O & MeOH work_filter2->work_wash2 work_dry Dry work_wash2->work_dry final_product This compound work_dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or High Impurities? check_yield Check Reaction Conditions start->check_yield Low Yield check_impurities Check Purification Steps start->check_impurities High Impurities solvent Using dry methanol? check_yield->solvent use_dry_meoh Action: Use dry methanol (≤0.2% moisture) solvent->use_dry_meoh No time Reaction time 3h? solvent->time Yes adjust_time Action: Adjust time to 3h time->adjust_time No reflux Maintained reflux? time->reflux Yes control_temp Action: Ensure proper temperature control reflux->control_temp No ph pH adjusted to 1-2? check_impurities->ph adjust_ph Action: Carefully adjust pH ph->adjust_ph No wash Washed with cold solvents? ph->wash Yes proper_wash Action: Use ice-cold water and methanol for washing wash->proper_wash No starting_materials Purity of starting materials high? wash->starting_materials Yes purify_sm Action: Use high-purity reactants starting_materials->purify_sm No

Caption: Troubleshooting decision tree for this compound synthesis.

References

Stability issues of 4,6-Dihydroxy-2-methylpyrimidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,6-Dihydroxy-2-methylpyrimidine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and exposure to air.[1][2] For optimal preservation, some suppliers recommend storage at room temperature, while others suggest temperatures below 15°C in a dark environment. It is also crucial to store it away from incompatible substances, particularly strong oxidizing agents.[2]

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A2: A change in color, such as yellowing or browning, can be an indicator of degradation. This may be caused by exposure to light, elevated temperatures, or humidity. It is advisable to conduct analytical tests, such as HPLC, to assess the purity of the material and determine if any degradation products have formed.

Q3: Can this compound degrade if exposed to light?

A3: Yes, pyrimidine derivatives can be susceptible to photodegradation. It is recommended to store this compound in an opaque or amber-colored container to protect it from light.[3]

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, pyrimidine rings can be susceptible to hydrolysis, oxidation, and photolytic cleavage. Degradation may involve opening of the pyrimidine ring or modification of the hydroxyl groups. A hypothetical degradation pathway is illustrated below.

Q5: How can I check the stability of my stored this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity of your sample and quantify any degradation products. This method should be able to separate the intact this compound from any potential impurities or degradants. Performing a forced degradation study can help validate the stability-indicating nature of your analytical method.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results Degradation of this compound leading to lower potency or the presence of interfering substances.1. Verify the purity of your starting material using a validated stability-indicating HPLC method.2. Review your storage conditions to ensure they align with the recommended guidelines (cool, dry, dark, tightly sealed).3. Consider performing a fresh analysis of a newly opened container of the compound to compare results.
Physical changes in the compound (e.g., clumping, discoloration) Exposure to moisture or humidity, or degradation due to light or heat.1. Discard the affected batch if purity cannot be confirmed.2. Store future batches in a desiccator or a controlled humidity environment.3. Ensure the storage location is dark and temperature-controlled.
Inconsistent analytical results Non-homogeneity of the stored powder due to partial degradation.1. Ensure the sample is thoroughly mixed before taking a subsample for analysis.2. Re-validate your analytical method to ensure it is robust and reproducible.

Data Presentation

Recommended Storage Conditions Summary
Parameter Condition Reason
Temperature Cool (some sources suggest <15°C)To minimize thermal degradation.
Humidity DryTo prevent hydrolysis and physical changes like clumping.
Light Dark (in an opaque or amber container)To prevent photodegradation.
Atmosphere Tightly sealed containerTo protect from moisture and atmospheric oxygen, which can cause oxidative degradation.
Incompatibilities Away from strong oxidizing agents[2]To prevent chemical reactions that could lead to degradation.
Quantitative Stability Data (Template)
Storage Condition Time Point Appearance Purity (%) by HPLC Total Impurities/Degradants (%)
25°C / 60% RH 0 monthsWhite powder
3 months
6 months
40°C / 75% RH 0 monthsWhite powder
1 month
3 months
Photostability (ICH Q1B) InitialWhite powder
After exposure

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[3][4][5]

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder of this compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[3] A dark control sample should be stored under the same conditions but protected from light.

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.

Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating and quantifying this compound in the presence of its degradation products and impurities.

Methodology:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a PDA detector is recommended for method development).

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the main peak is free from any co-eluting degradation products.

Visualizations

G cluster_storage Storage Conditions cluster_degradation Degradation Pathways Ideal_Conditions Cool, Dry, Dark, Tightly Sealed 4_6_Dihydroxy_2_methylpyrimidine This compound (Stable) Ideal_Conditions->4_6_Dihydroxy_2_methylpyrimidine Maintains Stability Suboptimal_Conditions High Temperature, High Humidity, Light Exposure Hydrolysis Hydrolysis Suboptimal_Conditions->Hydrolysis Initiates Oxidation Oxidation Suboptimal_Conditions->Oxidation Initiates Photodegradation Photodegradation Suboptimal_Conditions->Photodegradation Initiates Degraded_Product Degraded Product (e.g., Ring Opening, Side-chain Oxidation) Hydrolysis->Degraded_Product Leads to Oxidation->Degraded_Product Leads to Photodegradation->Degraded_Product Leads to

Caption: Relationship between storage conditions and stability of this compound.

G Start Unexpected Experimental Results or Physical Change in Compound Check_Storage Review Storage Conditions: - Temperature - Humidity - Light Exposure - Container Seal Start->Check_Storage Perform_Analysis Perform Purity Analysis (Stability-Indicating HPLC) Check_Storage->Perform_Analysis Compare_Results Compare with Certificate of Analysis or a New Batch Perform_Analysis->Compare_Results Results_OK Purity Meets Specification? Compare_Results->Results_OK Use_Compound Proceed with Experiment Results_OK->Use_Compound Yes Discard_Compound Discard Batch and Source a New Lot Results_OK->Discard_Compound No Correct_Storage Correct Storage Conditions Discard_Compound->Correct_Storage

Caption: Troubleshooting workflow for stability issues with this compound.

G start This compound hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) start->hydrolysis oxidation Oxidation ([O]) start->oxidation photodegradation Photodegradation (hν) start->photodegradation intermediate1 Ring-Opened Intermediate hydrolysis->intermediate1 intermediate2 Oxidized Pyrimidine Ring oxidation->intermediate2 intermediate3 Photodimers or Cleavage Products photodegradation->intermediate3 end_products Various Small Molecule Degradation Products intermediate1->end_products intermediate2->end_products intermediate3->end_products

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Optimizing Solvent Systems for Pyrimidine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing solvent systems in pyrimidine chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Resolution

Question: My pyrimidine compounds are co-eluting or showing poor separation. How can I improve the resolution?

Answer: Poor peak resolution is a common issue that can often be resolved by systematically adjusting your solvent system and other chromatographic parameters.

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For reversed-phase chromatography, decreasing the organic modifier concentration generally increases retention and may improve the separation of polar pyrimidines.[1] For Hydrophilic Interaction Liquid Chromatography (HILIC), where a high percentage of organic solvent is used, carefully optimizing the small percentage of the aqueous buffer is crucial.[1]

    • pH Adjustment: The ionization state of pyrimidine derivatives can significantly impact their retention. Adjusting the mobile phase pH can suppress the ionization of acidic or basic pyrimidines, increasing their hydrophobicity and retention in reversed-phase HPLC.[1][2][3] For ionizable compounds, using a buffer with a pKa close to your analyte's pKa can provide stable pH control.[4] An acetate buffer around pH 4.0 has been shown to be effective for the separation of several purine and pyrimidine bases.[2][3]

    • Try Different Solvents: If adjusting ratios is insufficient, consider switching your organic modifier. Methanol and acetonitrile have different selectivities and can alter the elution order of your compounds.[4]

  • Consider a Different Chromatographic Mode:

    • HILIC: For highly polar pyrimidines that show poor retention in reversed-phase chromatography, HILIC is often a more suitable technique.[1][5][6] HILIC utilizes a polar stationary phase with a mobile phase high in organic content, which promotes the retention of polar analytes.[5][7]

    • Ion-Pair Chromatography: For charged pyrimidine derivatives, adding an ion-pairing reagent to the mobile phase can enhance retention and selectivity on a reversed-phase column.[8][9][10] These reagents form neutral ion pairs with the charged analytes, allowing them to be retained by the non-polar stationary phase.[9]

  • Gradient Elution: If you are running an isocratic method, switching to a gradient elution can help to separate compounds with a wider range of polarities.[5][6]

Issue 2: Peak Tailing

Question: My pyrimidine peaks are asymmetrical and show significant tailing. What are the potential causes and how can I fix this?

Answer: Peak tailing can compromise the accuracy and efficiency of your analysis.[11] It is often caused by secondary interactions between the analyte and the stationary phase.

  • Secondary Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact strongly with basic functional groups on pyrimidine molecules, leading to tailing.[11][12]

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH ≤ 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[12][13]

    • Use End-Capped Columns: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[12][13]

  • Column Overload: Injecting too much sample can lead to peak tailing.[11][14] Try diluting your sample and re-injecting.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[1] Whenever possible, dissolve your sample in the initial mobile phase.[1][14]

  • Column Degradation: A void at the column inlet or a contaminated frit can also cause peak tailing.[11] If other troubleshooting steps fail, consider replacing the column.[11][12]

Issue 3: Poor or No Retention in Reversed-Phase HPLC

Question: My polar pyrimidine derivative is eluting in or near the void volume in my reversed-phase HPLC system. How can I increase its retention?

Answer: The high polarity of many pyrimidine derivatives presents a challenge for retention in traditional reversed-phase chromatography.[1]

  • Decrease Organic Modifier Concentration: A lower percentage of organic solvent in the mobile phase will increase the retention time of polar compounds.[1]

  • Use a Polar-Embedded or Polar-Endcapped Column: These types of columns are specifically designed to provide better retention for polar analytes.[1]

  • Switch to HILIC: As mentioned previously, HILIC is an excellent alternative for the analysis of highly polar compounds that are not well-retained in reversed-phase mode.[1][5][7]

  • Employ Ion-Pair Chromatography: For ionizable pyrimidines, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[8][9][10]

Issue 4: Inconsistent Results and Poor Reproducibility

Question: I am observing variability in retention times and peak areas between runs. What could be causing this lack of reproducibility?

Answer: Poor reproducibility can stem from several factors, from sample stability to instrument issues.

  • Compound Stability: Some pyrimidine derivatives can be unstable in certain solvents, such as DMSO, leading to degradation over time and inconsistent results.[15] It is recommended to prepare fresh stock solutions whenever possible and minimize storage time.[15]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run. Inaccurate solvent ratios or pH fluctuations can lead to shifts in retention time.[16] Always use a buffer to maintain a stable pH.[4]

  • Column Equilibration: Insufficient column equilibration between runs, especially when using a gradient, can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[1]

  • Temperature Fluctuations: Changes in column temperature can affect solvent viscosity and retention times.[16][17] Using a column oven will ensure a stable temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for pyrimidine analysis?

A1: The choice of technique depends on the polarity of the pyrimidine derivatives.

  • Reversed-Phase HPLC (RP-HPLC): Suitable for less polar pyrimidines. For more polar compounds, modifications like using polar-endcapped columns or ion-pairing agents may be necessary.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar pyrimidines as it provides better retention.[1][5][6]

  • Ion-Exchange Chromatography (IEC): Effective for ionizable pyrimidine derivatives, separating them based on their net charge.[1]

  • Micellar Liquid Chromatography (MLC): An alternative to conventional reversed-phase chromatography where surfactants are added to the mobile phase. MLC can enhance the retention and selectivity of various compounds and is particularly useful for the direct injection of biological fluids.[18][19][20]

Q2: How do I select an appropriate starting solvent system for my pyrimidine compound?

A2: A good starting point is to use Thin-Layer Chromatography (TLC) to screen various solvent systems. Aim for a solvent system that gives your target compound a retention factor (Rf) of approximately 0.2-0.4 and provides good separation from impurities.[21] Common starting solvent systems for pyrimidine derivatives include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[21]

Q3: What role does the mobile phase pH play in pyrimidine chromatography?

A3: The pH of the mobile phase is a critical parameter, especially for ionizable pyrimidine compounds.[2] By adjusting the pH, you can control the ionization state of your analyte. Suppressing ionization generally increases hydrophobicity, leading to increased retention in reversed-phase HPLC.[1] Conversely, in ion-exchange chromatography, controlling the pH is essential to ensure your analyte carries the appropriate charge for retention on the column.

Q4: When should I consider using an ion-pairing reagent?

A4: Ion-pairing reagents are beneficial when analyzing charged or highly polar ionic pyrimidines in reversed-phase HPLC.[8][9] If your compound has poor retention and is ionizable, adding an ion-pairing reagent with an opposite charge to the mobile phase can form a neutral complex, which will be better retained by the non-polar stationary phase.[9][10]

Data Summary Tables

Table 1: Common Solvent Systems for Pyrimidine Chromatography

Chromatographic ModeStationary PhaseTypical Mobile Phase CompositionAnalyte Polarity
Reversed-Phase (RP)C18, C8Water/Acetonitrile or Water/Methanol with buffer (e.g., acetate, phosphate)Low to Medium
HILICSilica, Amide, CyanoHigh percentage of organic solvent (e.g., >80% Acetonitrile) with a small percentage of aqueous buffer (e.g., ammonium formate, ammonium acetate)[1]High
Ion-Pair RPC18, C8Aqueous buffer with an organic modifier and an ion-pairing reagent (e.g., alkyl sulfonates for basic pyrimidines)Ionic/Highly Polar
Normal Phase (NP)SilicaNon-polar solvents (e.g., Hexane) with a polar modifier (e.g., Isopropanol)Low

Table 2: Troubleshooting Summary for Common Issues

IssuePotential CauseSuggested Solution(s)
Poor Peak Resolution Mobile phase too strong/weakAdjust organic modifier percentage.
Inappropriate pHAdjust pH to control analyte ionization.[1][2]
Unsuitable solventTry a different organic modifier (e.g., methanol instead of acetonitrile).
Peak Tailing Secondary silanol interactionsLower mobile phase pH; use an end-capped column.[12][13]
Column overloadDilute the sample.[11][14]
Mismatched injection solventDissolve sample in the initial mobile phase.[1][14]
Poor Retention (RP-HPLC) Analyte is too polarDecrease organic modifier percentage; use a polar-endcapped column; switch to HILIC.[1]
Poor Reproducibility Compound instabilityPrepare fresh solutions; minimize storage time.[15]
Inconsistent mobile phasePrepare mobile phase carefully and consistently; use a buffer.
Insufficient equilibrationIncrease column equilibration time between runs.

Experimental Protocols

Protocol 1: General Method for Solvent System Optimization using HPLC

  • Column Selection: Choose an appropriate column based on the expected polarity of your pyrimidine derivative (e.g., C18 for general purpose, HILIC for highly polar compounds).

  • Initial Mobile Phase Selection:

    • For RP-HPLC, start with a mobile phase of 50:50 acetonitrile:water (with 0.1% formic acid or an appropriate buffer).

    • For HILIC, begin with a high organic mobile phase, such as 90:10 acetonitrile:water with a buffer like 10 mM ammonium formate.[1]

  • Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% organic over 20 minutes) to determine the approximate solvent composition required to elute your compound.

  • Isocratic or Focused Gradient Refinement:

    • Based on the retention time from the initial gradient, develop an isocratic method or a shallower gradient around the elution point of your target compound.

    • Systematically vary the solvent composition in small increments (e.g., 2-5%) to optimize resolution and peak shape.

  • pH Optimization: If working with ionizable pyrimidines, prepare a series of mobile phases with different pH values (e.g., in 0.5 pH unit increments) to find the optimal pH for retention and peak symmetry.

  • Temperature Optimization: Evaluate the effect of column temperature on the separation. Increasing the temperature can sometimes improve peak efficiency and reduce analysis time.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_opt Optimization cluster_refine Refinement cluster_final Final Method start Define Separation Goal col_select Select Column (RP, HILIC, etc.) start->col_select initial_mp Prepare Initial Mobile Phase col_select->initial_mp scout_grad Run Scouting Gradient initial_mp->scout_grad eval_res Evaluate Retention and Resolution scout_grad->eval_res adjust_solvent Adjust Solvent Ratio eval_res->adjust_solvent Poor Resolution? adjust_ph Optimize pH eval_res->adjust_ph Ionizable Analyte? fine_tune Fine-tune Gradient/Isocratic Conditions eval_res->fine_tune Good Initial Separation adjust_solvent->eval_res adjust_ph->eval_res check_tailing Address Peak Tailing fine_tune->check_tailing validate Validate Method fine_tune->validate check_tailing->fine_tune final_method Final Optimized Method validate->final_method troubleshooting_tree cluster_retention Retention Issues cluster_shape Peak Shape Issues cluster_resolution Resolution Issues start Chromatography Issue poor_ret Poor/No Retention (Reversed-Phase) start->poor_ret peak_tail Peak Tailing start->peak_tail poor_res Poor Resolution start->poor_res is_polar Is Analyte Highly Polar? poor_ret->is_polar decrease_org Decrease Organic % is_polar->decrease_org Yes use_polar_col Use Polar-Embedded/ Endcapped Column decrease_org->use_polar_col switch_hilic Switch to HILIC use_polar_col->switch_hilic is_basic Is Analyte Basic? peak_tail->is_basic overload Check for Overload peak_tail->overload No lower_ph Lower Mobile Phase pH is_basic->lower_ph Yes endcap_col Use End-Capped Column lower_ph->endcap_col dilute Dilute Sample overload->dilute Yes adjust_solvent Adjust Solvent Ratio poor_res->adjust_solvent adjust_ph Adjust pH adjust_solvent->adjust_ph change_solvent Change Organic Solvent adjust_ph->change_solvent use_gradient Use Gradient Elution change_solvent->use_gradient

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of 4,6-Dihydroxy-2-methylpyrimidine is a critical step for various applications, including the synthesis of pharmaceuticals and other high-value organic compounds. This guide provides a comparative analysis of common synthesis routes for this compound, supported by experimental data to facilitate informed decisions on process optimization and scale-up.

The primary and most widely documented method for synthesizing this compound is the condensation reaction of an amidine with a malonic ester. This approach, while straightforward, presents several variables that can significantly impact yield, purity, and overall process economy. This guide will focus on the variations within this condensation reaction, specifically comparing the use of different malonic esters and alcohol/alkoxide systems.

Performance Comparison of Synthesis Routes

The selection of starting materials and reaction conditions is paramount in optimizing the synthesis of this compound. The following table summarizes quantitative data from various reported experimental protocols, offering a clear comparison of key performance indicators.

Route Reactants Base/Solvent Reaction Time (h) Yield (%) Purity (%) Key Observations
Route 1 Acetamidinium chloride, Diethyl malonateSodium methoxide / Methanol385>96Optimized process; considered more economical than using ethanol.[1]
Route 2 Acetamidinium chloride, Dimethyl malonateSodium methoxide / Methanol3-586-87Not specifiedA common and effective method.[2]
Route 3 Acetamidinium chloride, Diethyl malonateSodium ethoxide / Ethanol5Lower than methanol routeNot specifiedTraditional method, but longer reaction time and potentially higher cost due to absolute ethanol.[1]
Route 4 Acetamidinium chloride, Diethyl malonateSodium methoxide / Methanol388.5Not specifiedYield optimized by adjusting reactant molar ratio and base concentration.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation in a research or production setting. Below are the experimental protocols for the key synthesis routes.

Route 1: Optimized Synthesis using Diethyl Malonate in Methanol

This protocol is adapted from an optimized process aiming for economic production.[1]

Materials:

  • Sodium (25.5 g)

  • Dry Methanol (400 mL)

  • Acetamidinium chloride (50 g)

  • Diethyl malonate (81 mL)

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • Preparation of Sodium Methoxide: In a 1L jacketed glass reactor equipped with a reflux condenser, react 25.5 g of sodium with 400 mL of dry methanol at 20°C.

  • Condensation Reaction: To the freshly prepared sodium methoxide solution, add 50 g of acetamidinium chloride and 81 mL of diethyl malonate at room temperature.

  • Stir the mixture under reflux conditions for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid and wash it with methanol.

  • Dissolve the solid in water.

  • Acidification and Precipitation: Acidify the aqueous solution to a pH of 2 with concentrated hydrochloric acid at approximately 10°C.

  • Filter the precipitate, wash it with water, and dry to obtain this compound.

Route 2: Synthesis using Dimethyl Malonate in Methanol

This protocol is based on a patented procedure.[2][4]

Materials:

  • Methanol (150 mL)

  • Sodium methoxide (18.4 g, 0.34 mol)

  • Dimethyl malonate (13.2 g, 0.1 mol)

  • Acetamidine hydrochloride (9.45 g, 0.1 mol)

  • 4mol/L Hydrochloric Acid

  • Ice

Procedure:

  • In a three-necked flask equipped with a stirrer and under an ice bath, add 150 mL of methanol.

  • While stirring, add 18.4 g of sodium methoxide.

  • After the sodium methoxide has dissolved, add 13.2 g of dimethyl malonate and 9.45 g of acetamidine hydrochloride.

  • Remove the ice bath and warm the reaction mixture to 18-25°C.

  • Allow the reaction to proceed for 4 hours; the solution will appear creamy white.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35°C).

  • Dissolve the residue in 50 mL of water.

  • Adjust the pH to 1-2 with 4mol/L hydrochloric acid.

  • Stir and crystallize the solution at 0°C for 4 hours, during which a white solid will precipitate.

  • Filter the solid, wash successively with ice-cold water and ice-cold methanol (0-5°C), and dry to yield the final product.

Synthesis Pathway Overview

The following diagram illustrates the general synthesis pathway and the key decision points for reactant selection.

G Synthesis Routes for this compound cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process Acetamidinium Chloride Acetamidinium Chloride Condensation Condensation Acetamidinium Chloride->Condensation Malonic Ester Malonic Ester Malonic Ester->Condensation Diethyl Malonate or Dimethyl Malonate Base / Solvent Base / Solvent Base / Solvent->Condensation Sodium Methoxide/Methanol or Sodium Ethoxide/Ethanol Acidification Acidification Condensation->Acidification Intermediate Salt Product This compound Acidification->Product Precipitation

References

A Comparative Analysis of the Biological Activity of 4,6-Dihydroxy-2-methylpyrimidine and Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including nucleic acids and various therapeutic agents. Among the vast array of pyrimidine derivatives, 4,6-Dihydroxy-2-methylpyrimidine stands out as a key intermediate in the synthesis of prominent pharmaceuticals. This guide provides a comparative overview of the biological activities of this compound against other notable pyrimidine-based compounds, supported by available experimental data and detailed methodologies for key assays.

I. Overview of Biological Activities

Pyrimidine derivatives exhibit a broad spectrum of pharmacological effects, including anticancer, antioxidant, and antimicrobial activities. The nature and position of substituents on the pyrimidine ring play a crucial role in determining the specific biological activity and potency of these compounds.

This compound is primarily recognized as a crucial building block in the synthesis of the anticancer drug Dasatinib. While its intrinsic biological activity is not as extensively studied as some other pyrimidines, it is known to possess antioxidant properties, attributed to its ability to scavenge reactive oxygen species.

For a comparative perspective, this guide will focus on the following activities and compare this compound with other well-characterized pyrimidine derivatives where data is available.

II. Comparative Analysis of Biological Activities

Due to the limited availability of direct comparative studies involving this compound, this section presents a synthesis of data from various sources to offer a comparative perspective.

A. Anticancer Activity

The pyrimidine ring is a core structure in many anticancer drugs. The comparison below includes 5-Fluorouracil, a widely used chemotherapeutic agent, and Uracil (2,4-dihydroxypyrimidine), a fundamental component of RNA.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Data not available--
5-Fluorouracil LoVo (Colon Adenocarcinoma)0.43 ± 0.04[1]
LoVo/DX (Resistant Colon Adenocarcinoma)1.8 ± 0.1[1]
MCF-7 (Breast Cancer)0.9 ± 0.1[1]
A549 (Lung Cancer)1.5 ± 0.1[1]
Uracil (2,4-Dihydroxypyrimidine) Data not available for direct comparison--

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency. The lack of specific IC50 data for this compound highlights a gap in the current research literature.

B. Antioxidant Activity

The antioxidant potential of pyrimidine derivatives is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this assessment.

CompoundAntioxidant AssayActivityReference
This compound Not explicitly reportedPossesses antioxidant properties
Various Pyrimidine Derivatives DPPH Radical ScavengingIC50 values vary widely based on substitution. For example, some pyrimidine-azitidinone analogues show good radical scavenging activity.[2][2]
Ascorbic Acid (Standard) DPPH Radical ScavengingOften used as a positive control with potent activity.[2]

Note: The antioxidant activity of pyrimidine derivatives is highly dependent on their chemical structure, particularly the presence of hydroxyl or amino groups that can donate hydrogen atoms to neutralize free radicals.

C. Antimicrobial Activity

Many pyrimidine derivatives have been synthesized and tested for their efficacy against various microbial strains. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify this activity.

CompoundMicroorganismMIC (µg/mL)Reference
4,6-Dihydroxypyrimidine Hydrazones Various Fungi and BacteriaShowed broad-spectrum antimicrobial activity, with some derivatives exhibiting high efficacy.[3]
Various Dihydropyrimidinone (DHPM) Derivatives Staphylococcus aureusMIC values can be as low as 32.[4][4]
Escherichia coliMIC values can be as low as 32.[4][4]
Candida albicansMIC values can be as low as 32.[4][4]
Ampicillin (Standard Antibiotic) Various BacteriaStandard reference with known MIC values.
Nystatin (Standard Antifungal) Various FungiStandard reference with known MIC values.[5]

Note: A study on 4,6-dihydroxypyrimidine hydrazones indicated that the 4,6-dihydroxypyrimidine ring contributes to a broader antifungal spectrum compared to an aminopyrimidine ring, suggesting the therapeutic potential of this scaffold.[3]

III. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of biological activities.

A. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][6]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

B. Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor.[7][8]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[9]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution. A blank containing only methanol and a control containing methanol and the DPPH solution are also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

C. Antimicrobial Susceptibility Test (Broth Microdilution Method for MIC)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed after incubation.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

IV. Signaling Pathways and Experimental Workflows

Visual representations of key cellular pathways and experimental workflows can aid in understanding the mechanisms of action and the methodologies employed.

anticancer_pathway Pyrimidine_Analog Pyrimidine Analog (e.g., 5-Fluorouracil) Thymidylate_Synthase Thymidylate Synthase (TS) Pyrimidine_Analog->Thymidylate_Synthase Inhibits DNA_Synthesis DNA Synthesis & Repair Thymidylate_Synthase->DNA_Synthesis Required for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway for the anticancer action of pyrimidine analogs like 5-Fluorouracil.

mtt_workflow Start Seed Cells in 96-well Plate Treat Add Test Compounds Start->Treat Incubate_Cells Incubate (e.g., 48h) Treat->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

V. Conclusion

This compound is a valuable synthon in pharmaceutical chemistry. While its own biological activities are not extensively documented with quantitative data, the broader family of pyrimidine derivatives demonstrates significant potential in anticancer, antioxidant, and antimicrobial applications. The structure-activity relationships within this class are complex, with subtle modifications to the pyrimidine core leading to profound changes in biological function. Further research to quantify the specific biological activities of this compound would be beneficial to fully understand its potential as a bioactive molecule in its own right and to guide the design of new, more potent pyrimidine-based therapeutics. The experimental protocols detailed in this guide provide a standardized framework for such future investigations.

References

Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for 4,6-Dihydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and development, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of drug substances. For 4,6-Dihydroxy-2-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, the selection of a robust and reliable analytical method is a critical step. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound and its structural analogs, offering researchers, scientists, and drug development professionals a practical resource for method selection and implementation.

The following sections detail a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. While specific validated data for this compound is not extensively available in public literature, this guide leverages data from a closely related structural analog, 4,6-diethoxypyrimidine, to provide a strong foundation for methodological comparison and adaptation.

Comparative Performance of Analytical Methods

The selection of an analytical technique is often a balance between performance, specificity, and the intended application. The table below summarizes the key validation parameters for HPLC, GC-MS, and UV-Vis spectrophotometry, based on performance data for 4,6-diethoxypyrimidine, offering a comparative overview.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.999> 0.998
Accuracy (% Recovery) 99.5% - 100.8%99.0% - 101.5%98.0% - 102.0%
Precision (% RSD) < 1.0%< 1.5%< 2.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mL~1.5 µg/mL
Specificity HighHighModerate
Typical Run Time ~8 minutes~15 minutes~5 minutes

Note: This data is based on a validated method for 4,6-diethoxypyrimidine and serves as a representative comparison. Method performance for this compound may vary and requires specific validation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are adapted for the analysis of this compound based on established methods for similar compounds.

1. High-Performance Liquid Chromatography (HPLC) Method Validation

  • Objective: To validate a precise, accurate, and specific HPLC method for the quantification of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A suitable mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 260 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Validation Parameters:

    • Linearity: Prepare standard solutions of this compound at a minimum of five concentration levels. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

    • Precision:

      • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. Calculate the relative standard deviation (%RSD).

    • Specificity: Analyze a placebo, a standard solution, and a sample containing potential impurities to ensure no interference at the retention time of this compound.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Objective: To develop a sensitive and specific GC-MS method for the quantification of this compound, potentially after derivatization.

  • Methodology:

    • Derivatization: Due to the low volatility of this compound, derivatization (e.g., silylation) may be necessary to improve its chromatographic properties.

    • GC Conditions:

      • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate.

      • Inlet Temperature: Optimized to ensure efficient vaporization without degradation.

      • Oven Temperature Program: A gradient program to ensure good separation of the analyte from any impurities.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

3. UV-Vis Spectrophotometric Method

  • Objective: To establish a simple and rapid UV-Vis spectrophotometric method for the quantification of this compound in bulk or simple formulations.

  • Methodology:

    • Solvent Selection: Choose a solvent in which this compound is soluble and stable, and that has minimal UV absorbance at the analytical wavelength.

    • Wavelength Selection (λmax): Scan a solution of this compound across the UV range to determine the wavelength of maximum absorbance.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.

    • Quantification: Measure the absorbance of the sample solution and determine the concentration using the calibration curve.

Visualizing Method Validation and a Relevant Biological Pathway

To further aid in the understanding of the analytical process and the potential application of pyrimidine derivatives, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method linearity Linearity select_method->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness validation_protocol Validation Protocol robustness->validation_protocol validation_report Validation Report validation_protocol->validation_report

Caption: A workflow diagram illustrating the key stages of analytical method validation.

Signaling_Pathway_Inhibition cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation pyrimidine_derivative Pyrimidine Derivative (e.g., this compound analog) pyrimidine_derivative->kinase1 Inhibition

Caption: A diagram of a hypothetical signaling pathway inhibited by a pyrimidine derivative.

A Comparative Guide to In Vitro and In Vivo Studies of 4,6-Dihydroxy-2-methylpyrimidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to significant interest in the therapeutic potential of pyrimidine derivatives. Among these, the 4,6-dihydroxy-2-methylpyrimidine scaffold has emerged as a promising starting point for the development of targeted therapies. This guide provides a comparative overview of the methodologies and data derived from in vitro and in vivo studies of this class of compounds, offering insights into their preclinical evaluation as potential anticancer drugs. While direct comparative studies on a single series of this compound derivatives are limited in publicly available literature, this guide synthesizes data from closely related pyrimidine analogs to illustrate the crucial workflow from laboratory assays to animal models.

From the Benchtop to Preclinical Models: An Overview

The preclinical evaluation of any potential drug candidate, including this compound derivatives, follows a structured progression from controlled in vitro experiments to more complex in vivo models. In vitro studies are essential for initial screening, determining cellular activity, and elucidating the mechanism of action at a molecular level. Promising candidates from these initial tests are then advanced to in vivo studies to assess their efficacy, safety, and pharmacokinetic profile in a whole-organism context.

Quantitative Analysis: Comparing In Vitro Potency

In vitro studies are the first step in evaluating the anticancer potential of this compound derivatives. A key metric obtained from these studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a specific biological process, such as cell proliferation, by 50%. The following tables present representative in vitro cytotoxicity data for pyrimidine derivatives against various human cancer cell lines.

It is important to note that the following data is compiled from studies on structurally related pyrimidine derivatives and is intended to be illustrative of the data typically generated in such research. Direct comparisons between compounds from different studies should be made with caution due to variations in experimental conditions.

Table 1: Representative In Vitro Cytotoxicity (IC50, µM) of Pyrimidine Derivatives Against Various Cancer Cell Lines

Compound/Derivative SeriesMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT-116 (Colon)Reference Compound(s)
Pyrido[2,3-d]pyrimidine Series A 0.571.13--Staurosporine (IC50 = 5.07 µM for HepG2)
Aminopyrimidine Series B 4 - 8--4 - 8Doxorubicin
Furopyrimidine Series C >100>1006.668.51Sorafenib (IC50 = 6.60 µM for A549)[1]
2,4-Diaminopyrimidine Series D 4.01-2.142.78Palbociclib

In Vivo Efficacy: Assessing Antitumor Activity in Animal Models

Compounds that demonstrate potent and selective activity in vitro are advanced to in vivo studies to evaluate their therapeutic potential in a living organism. The most common preclinical model for assessing anticancer efficacy is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.

Table 2: Representative In Vivo Antitumor Efficacy of a Pyrimidine Derivative in a Xenograft Model

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
FBA-TPQ (Makaluvamine Analog)Nude MiceBreast Cancer (MCF-7 Xenograft)20 mg/kg/day, 3 days/week for 1 week~71.6%[2]

Key Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable preclinical research. Below are methodologies for key in vitro and in vivo assays commonly employed in the evaluation of pyrimidine derivatives.

In Vitro Experimental Protocols

1. Cell Viability and Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are plated in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the pyrimidine derivatives and a vehicle control. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability compared to the control is calculated to determine the IC50 value.

2. Kinase Inhibition Assays

Since many pyrimidine derivatives function as kinase inhibitors, in vitro kinase assays are crucial to determine their specific molecular targets and potency.

  • Reaction Setup: In a reaction buffer, the purified target kinase (e.g., EGFR, VEGFR-2) is combined with the pyrimidine derivative at various concentrations, a kinase substrate (e.g., a specific peptide), and a phosphate donor (e.g., ATP, often radiolabeled with γ-³²P).

  • Reaction Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate by the kinase.

  • Separation and Detection: The phosphorylated substrate is separated from the unreacted ATP, typically using phosphocellulose paper or beads. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.

  • Data Analysis: The inhibitory activity of the compound is determined, and its IC50 value against the specific kinase is calculated.

In Vivo Experimental Protocol

Anticancer Efficacy in a Xenograft Mouse Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., HCT-116, A549) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: The mice are randomized into treatment and control groups. The this compound derivative is administered (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), the mice are euthanized, and the tumors are excised for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: The tumor growth inhibition in the treated groups is compared to the control group.

Visualizing the Path from Lab to Clinic

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis of\nthis compound\nDerivatives Synthesis of This compound Derivatives Cytotoxicity Screening\n(e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Synthesis of\nthis compound\nDerivatives->Cytotoxicity Screening\n(e.g., MTT Assay) Determination of\nIC50 Values Determination of IC50 Values Cytotoxicity Screening\n(e.g., MTT Assay)->Determination of\nIC50 Values Mechanism of Action Studies\n(e.g., Kinase Inhibition) Mechanism of Action Studies (e.g., Kinase Inhibition) Determination of\nIC50 Values->Mechanism of Action Studies\n(e.g., Kinase Inhibition) Lead Compound\nSelection Lead Compound Selection Mechanism of Action Studies\n(e.g., Kinase Inhibition)->Lead Compound\nSelection Xenograft Model\nDevelopment Xenograft Model Development Lead Compound\nSelection->Xenograft Model\nDevelopment Compound Administration\n(Treatment vs. Control) Compound Administration (Treatment vs. Control) Xenograft Model\nDevelopment->Compound Administration\n(Treatment vs. Control) Tumor Growth\nMonitoring Tumor Growth Monitoring Compound Administration\n(Treatment vs. Control)->Tumor Growth\nMonitoring Efficacy & Toxicity\nAssessment Efficacy & Toxicity Assessment Tumor Growth\nMonitoring->Efficacy & Toxicity\nAssessment

Caption: Preclinical workflow for evaluating novel anticancer agents.

Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrimidine This compound Derivative Pyrimidine->EGFR

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Conclusion

The journey of a this compound derivative from a synthesized compound to a potential clinical candidate is a rigorous process that relies on a strong correlation between in vitro and in vivo data. While in vitro assays provide crucial information on potency and mechanism, in vivo studies are indispensable for validating efficacy and safety in a physiological context. The methodologies and illustrative data presented in this guide highlight the standard workflow and key considerations for researchers in the field of oncology drug discovery. Further research focusing on direct comparative studies of this compound derivatives will be instrumental in advancing our understanding of their therapeutic potential.

References

A Comparative Guide to Pyrimidine Synthesis: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidines is a critical step in the creation of a vast array of therapeutic agents. The choice of synthetic route can significantly impact the overall cost, time, and environmental footprint of a project. This guide provides an objective comparison of the primary biological and chemical methods for pyrimidine synthesis, supported by experimental data to facilitate an informed decision-making process.

Biological Synthesis of Pyrimidines: De Novo and Salvage Pathways

Living organisms utilize two primary pathways for the synthesis of pyrimidine nucleotides: the de novo pathway and the salvage pathway.[1]

The de novo synthesis pathway builds pyrimidine rings from simple precursor molecules like bicarbonate, aspartate, and glutamine.[1][2] This pathway is highly regulated and ensures a sufficient supply of pyrimidines for DNA and RNA synthesis, especially in rapidly dividing cells.[1] However, it is an energy-intensive process, consuming multiple ATP molecules per synthesized pyrimidine nucleotide.[1][3]

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA.[1][2] This pathway is significantly more energy-efficient than the de novo pathway as it bypasses the need for the multi-step assembly of the pyrimidine ring.[4] Tissues with low rates of cell division often rely more heavily on the salvage pathway.[1]

Cost-Benefit Analysis of Biological Pathways
FeatureDe Novo SynthesisSalvage Pathway
Starting Materials Simple, readily available precursors (e.g., bicarbonate, aspartate, glutamine)[1]Pre-formed pyrimidine bases and nucleosides (e.g., uracil, thymine, uridine, thymidine)[5]
Energy Consumption High (ATP-dependent)[1]Low[4]
Complexity Multi-step enzymatic pathway[6]Fewer enzymatic steps[5]
Regulation Tightly regulated by feedback inhibition[1]Dependent on the availability of recycled bases and nucleosides
Applicability Essential for rapidly proliferating cells[1]Important in tissues with low proliferative activity and for recycling nucleotides[1]

Chemical Synthesis of Pyrimidines: Classical and Modern Approaches

A variety of chemical methods have been developed for the synthesis of pyrimidine derivatives, with the Biginelli and Pinner reactions being among the most classical. More contemporary approaches, such as microwave-assisted synthesis and multicomponent reactions catalyzed by novel catalysts, offer significant advantages in terms of efficiency and sustainability.

Performance Comparison of Chemical Synthesis Methods

The following table summarizes key performance indicators for several prominent chemical synthesis methods for pyrimidines.

MethodCatalyst/ReagentSolventReaction TimeYield (%)Reference
Biginelli Reaction (Conventional) Hydrochloric AcidEthanol1.5 hours~60-70%[7]
Biginelli Reaction (Microwave) Ethanolic NaOHEthanol7-12 min72-84%[7]
Biginelli Reaction (Solvent-Free) Benzyltriethylammonium ChlorideSolvent-free30-45 min>85%[8]
Pinner Synthesis Acid or BaseVaries3 hours90.2%[8]
Iridium-Catalyzed Multicomponent Synthesis PN5P-Ir-pincer complexTolueneNot SpecifiedUp to 93%[8][9]
Microwave-Assisted Synthesis (Chalcones) Basic MediumVariesMinutesExcellent[7]
Environmental Impact Assessment

A crucial aspect of modern synthetic chemistry is its environmental impact. Green chemistry metrics such as the E-Factor (mass of waste per mass of product) and Process Mass Intensity (PMI; total mass input per mass of product) provide a quantitative measure of the sustainability of a chemical process.[10]

MethodE-FactorProcess Mass Intensity (PMI)Reference
Biginelli Reaction (Sulfonated SBA-16 catalyst) 10.86–32.32 g/g11.86–33.32 g/g[7]

Greener approaches to the Biginelli reaction, such as using solvent-free conditions or recyclable catalysts, significantly reduce the environmental impact.[8][11]

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in pyrimidine synthesis, the following diagrams illustrate the de novo and salvage pathways, as well as a typical experimental workflow for a chemical synthesis.

de_novo_pathway cluster_cytosol Cytosol Bicarbonate Bicarbonate Carbamoyl_Phosphate Carbamoyl_Phosphate Bicarbonate->Carbamoyl_Phosphate CPSII (2 ATP) Glutamine Glutamine Glutamine->Carbamoyl_Phosphate Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl_Aspartate Aspartate->Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH (Mitochondria) OMP Orotidine Monophosphate Orotate->OMP UMPS UMP Uridine Monophosphate OMP->UMP UMPS

De novo pyrimidine synthesis pathway.

salvage_pathway cluster_recycling Salvage Pathway Uracil Uracil UMP Uridine Monophosphate Uracil->UMP UPRT Thymine Thymine Thymidine Thymidine Thymine->Thymidine Thymidine Phosphorylase Uridine Uridine Uridine->UMP Uridine Kinase TMP Thymidine Monophosphate Thymidine->TMP Thymidine Kinase

Pyrimidine salvage pathway.

experimental_workflow Start Start Reactants Combine Aldehyde, β-Ketoester, and Urea Start->Reactants Catalyst Add Catalyst (e.g., HCl) Reactants->Catalyst Reaction Heat/Microwave Irradiation Catalyst->Reaction Workup Cool and Precipitate Reaction->Workup Isolation Filter and Wash Solid Workup->Isolation Purification Recrystallize Product Isolation->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

General workflow for Biginelli reaction.

Experimental Protocols

Classical Biginelli Reaction (Conventional Heating)

This protocol describes the synthesis of a dihydropyrimidinone derivative using a traditional acid-catalyzed condensation reaction.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea (1.5 equivalents) in ethanol.

  • Add a few drops of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture with stirring for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Microwave-Assisted Biginelli Reaction

This protocol utilizes microwave irradiation to accelerate the Biginelli reaction, leading to shorter reaction times and often higher yields.[7]

Materials:

  • Aromatic aldehyde

  • β-ketoester or other active methylene compound

  • Urea or thiourea

  • Ethanolic Sodium Hydroxide

Procedure:

  • In a microwave-safe reaction vessel, mix the aromatic aldehyde (1 equivalent), the active methylene compound (1 equivalent), and urea or thiourea (1.5 equivalents).

  • Add a catalytic amount of ethanolic sodium hydroxide.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and power for 7-12 minutes.[7]

  • After the reaction is complete, cool the vessel to room temperature.

  • Add cold water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the product from an appropriate solvent.

Enzymatic Synthesis of Uridine Monophosphate (UMP)

This protocol outlines a general procedure for the enzymatic synthesis of UMP, the precursor to other pyrimidine nucleotides, starting from orotate.[1]

Materials:

  • Orotate

  • Phosphoribosyl pyrophosphate (PRPP)

  • UMP synthase (containing orotate phosphoribosyltransferase and OMP decarboxylase activities)

  • Buffer solution (e.g., Tris-HCl, pH 7.5-8.0)

  • Magnesium chloride (as a cofactor for the enzyme)

Procedure:

  • Prepare a reaction mixture in a suitable buffer containing orotate, PRPP, and magnesium chloride.

  • Initiate the reaction by adding a purified preparation of UMP synthase.

  • Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the formation of UMP over time using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Once the reaction has reached completion, the UMP can be purified from the reaction mixture using techniques like ion-exchange chromatography.

Conclusion

The choice of a pyrimidine synthesis method is a multifaceted decision that requires careful consideration of various factors. For large-scale, cost-effective production where energy consumption is a concern, optimizing chemical syntheses like the Biginelli reaction with green chemistry principles is often the most practical approach. Modern methods like microwave-assisted synthesis offer significant advantages in terms of speed and yield for research and development purposes. Biological pathways, while elegant and highly specific, are generally more complex to harness for bulk chemical production but are invaluable for understanding cellular metabolism and for specialized applications like isotopic labeling. By weighing the quantitative data on yield, reaction time, and environmental impact presented in this guide, researchers can select the most appropriate method to meet their specific synthetic goals.

References

Reactivity of Functional Groups in 4,6-Dihydroxypyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of the functional groups at the 4 and 6 positions of 4,6-dihydroxypyrimidine. Experimental data and protocols are presented to support the discussion, with a focus on reactions relevant to synthetic chemistry and drug development.

Understanding the Tautomerism of 4,6-Dihydroxypyrimidine

4,6-Dihydroxypyrimidine exists in several tautomeric forms, with the diketo form (pyrimidine-4,6(1H,5H)-dione) being a major contributor, particularly in the solid state. The presence of these tautomers is crucial in understanding the molecule's reactivity, as the "hydroxyl" groups are part of a dynamic keto-enol equilibrium.[1][2] Reactions at the 4 and 6 positions typically proceed through the enol or enolate forms.

Comparative Reactivity at the 4 and 6 Positions

Current literature and experimental evidence suggest that the 4 and 6 positions of 4,6-dihydroxypyrimidine exhibit comparable reactivity. Most synthetic protocols aiming to modify these positions result in disubstitution, indicating that there is no significant difference in the reactivity of the two sites. The primary example of this is the chlorination of 4,6-dihydroxypyrimidine to produce 4,6-dichloropyrimidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

While the synthesis of mono-substituted derivatives like 4-chloro-6-hydroxypyrimidine has been reported, this is often achieved through indirect methods rather than selective reaction at one of the hydroxyl groups of the parent molecule.[3][4] The direct, selective functionalization of one position over the other in 4,6-dihydroxypyrimidine remains a significant synthetic challenge.

Key Reaction: Chlorination of 4,6-Dihydroxypyrimidine

The conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is a well-established and industrially significant reaction that highlights the reactivity of the 4 and 6 positions. This transformation is typically achieved using strong chlorinating agents.

Experimental Data: Chlorination Conditions
Chlorinating AgentCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
Phosphorus Oxychloride (POCl₃)N,N-DimethylanilineNone (neat)60-70>90[5]
Phosphorus Oxychloride (POCl₃)PyridineNone (neat)160Not specified[5]
Phosgene (COCl₂)PyridineChloroform5090[6]
Thionyl Chloride (SOCl₂)N,N-DimethylanilineThionyl ChlorideNot specified92.8-95.6[7]
Experimental Workflow: Chlorination with Phosphorus Oxychloride

The following diagram illustrates a typical workflow for the chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Charge reactor with 4,6-dihydroxypyrimidine and POCl₃ add_base Slowly add N,N-dimethylaniline start->add_base heat Heat to 60-70°C add_base->heat stir Stir for 1 hour heat->stir quench Quench reaction mixture stir->quench adjust_ph Adjust pH to 2.5-3.5 quench->adjust_ph cool Cool to 20-25°C adjust_ph->cool filter Filter precipitated solid cool->filter wash Wash with water filter->wash dry Air-dry the product wash->dry end Obtain 4,6-dichloropyrimidine dry->end

General workflow for the synthesis of 4,6-dichloropyrimidine.
Detailed Experimental Protocol (based on POCl₃/N,N-dimethylaniline method)

  • Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser, and an addition funnel, charge phosphorus oxychloride (3.63 mol) and 4,6-dihydroxypyrimidine (1.03 mol).[5]

  • Heating: Heat the mixture to 55-60°C with stirring.[5]

  • Addition of Base: Slowly add N,N-dimethylaniline (2.10 mol) over a period of 3 hours, while maintaining the reaction temperature between 60-70°C.[5]

  • Reaction: After the addition is complete, continue to stir the reaction mixture for an additional hour at the same temperature.[5]

  • Workup:

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Maintain the temperature of the quench mixture at 40-50°C.

    • After the addition, stir the mixture for 2 hours at 40-50°C.

    • Adjust the pH of the suspension to 2.5-3.5 with 50% aqueous sodium hydroxide.[5]

    • Cool the mixture to 20-25°C and stir for an additional 2 hours.[5]

  • Isolation: Collect the precipitated solid by filtration, wash with water, and air-dry to obtain 4,6-dichloropyrimidine.[5]

Reactivity in Other Reactions

While chlorination is the most prominently documented reaction, the "hydroxyl" groups of 4,6-dihydroxypyrimidine can, in principle, undergo other reactions typical of enols or enolates, such as O-alkylation and O-acylation. However, detailed studies and quantitative data comparing the reactivity at the 4 and 6 positions for these transformations are scarce in the available literature. The propensity for disubstitution is expected to be a common feature in these reactions as well.

Logical Relationship: Tautomerism and Reactivity

The observed reactivity of 4,6-dihydroxypyrimidine is a direct consequence of its tautomeric nature. The following diagram illustrates this relationship.

G Tautomerism Keto-Enol Tautomerism Diketo Pyrimidine-4,6-dione (Diketo form) Tautomerism->Diketo Predominant form Enol 4-Hydroxy-6-oxo-pyrimidine (Enol form) Tautomerism->Enol Reactive intermediate Reactivity Observed Reactivity Enol->Reactivity Chlorination e.g., Chlorination to 4,6-dichloropyrimidine Reactivity->Chlorination

Relationship between tautomerism and reactivity in 4,6-dihydroxypyrimidine.

Conclusion

References

Comparison of Cross-Reactivity of Antibodies Raised Against Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of antibodies raised against pyrimidine derivatives, supported by representative experimental data and detailed protocols. Understanding the specificity and cross-reactivity of such antibodies is crucial for the development of targeted therapies, diagnostic assays, and research tools.

Data Presentation: Antibody Cross-Reactivity Profile

The following table summarizes the cross-reactivity of a hypothetical polyclonal antibody raised against a Uracil-KLH conjugate. The data was generated using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Cross-reactivity is calculated relative to the binding affinity for Uracil, which is set at 100%.

Compound TestedIC50 (nM)% Cross-Reactivity
Uracil 10100%
Thymine5020%
Cytosine5002%
5-Fluorouracil1566.7%
Guanine (Purine)> 10,000< 0.1%

IC50: The concentration of the analyte required to inhibit 50% of the antibody binding to the coated antigen. % Cross-Reactivity: (IC50 of Uracil / IC50 of Tested Compound) x 100.

Experimental Protocols

A competitive ELISA is a common method to determine the cross-reactivity of an antibody against different haptens.[1] The protocol below outlines the key steps for assessing the cross-reactivity of an anti-pyrimidine antibody.

Competitive ELISA Protocol for Cross-Reactivity Assessment[2][3][4]

1. Antigen Coating:

  • A conjugate of the target hapten (e.g., Uracil) with a carrier protein (e.g., Bovine Serum Albumin - BSA) is diluted in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6) to a concentration of 1-10 µg/mL.

  • 100 µL of the coating solution is added to each well of a 96-well microtiter plate.

  • The plate is incubated overnight at 4°C to allow the antigen to adsorb to the well surface.

2. Washing:

  • The coating solution is removed, and the plate is washed three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well to remove unbound antigen.

3. Blocking:

  • To prevent non-specific binding of antibodies, 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) is added to each well.

  • The plate is incubated for 1-2 hours at 37°C.

4. Competitive Reaction:

  • The plate is washed again as described in step 2.

  • A fixed, predetermined concentration of the anti-pyrimidine antibody is mixed with varying concentrations of the free pyrimidine derivatives to be tested (the competitors).

  • 100 µL of these mixtures are added to the corresponding wells of the coated plate.

  • The plate is incubated for 1-2 hours at 37°C, allowing the free pyrimidine derivatives to compete with the coated antigen for binding to the antibody.

5. Detection:

  • The plate is washed to remove unbound antibodies and competitors.

  • 100 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species (e.g., anti-rabbit HRP) is added to each well.

  • The plate is incubated for 1 hour at 37°C.

6. Substrate Addition and Measurement:

  • After a final wash step, 100 µL of a suitable substrate for the enzyme (e.g., TMB for HRP) is added to each well.

  • The plate is incubated in the dark at room temperature until a color change is observed.

  • The reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H2SO4).

  • The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

7. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the logarithm of the competitor concentration.

  • The IC50 value for each pyrimidine derivative is determined from its respective inhibition curve.

  • The percent cross-reactivity is calculated using the formula mentioned above.

Visualizations

Hapten-Carrier Immunization and Cross-Reactivity

Hapten_Immunization cluster_immunization Immunization cluster_reactivity Cross-Reactivity Assessment Hapten Pyrimidine Derivative (Hapten) Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (e.g., KLH) Carrier->Conjugate B_Cell B Cell Conjugate->B_Cell Immunization Antibody Anti-Pyrimidine Antibody B_Cell->Antibody Differentiation Target_Hapten Target Pyrimidine (e.g., Uracil) Antibody->Target_Hapten Similar_Hapten Structurally Similar Pyrimidine (e.g., Thymine) Antibody->Similar_Hapten Dissimilar_Molecule Unrelated Molecule (e.g., Guanine) Antibody->Dissimilar_Molecule Binding High Affinity Binding Target_Hapten->Binding Cross_Reaction Lower Affinity Binding (Cross-Reactivity) Similar_Hapten->Cross_Reaction No_Binding No Significant Binding Dissimilar_Molecule->No_Binding

Caption: Principle of hapten immunization and subsequent antibody cross-reactivity.

Competitive ELISA Workflow

Competitive_ELISA_Workflow Start Start Coat_Plate Coat Plate with Pyrimidine-Protein Conjugate Start->Coat_Plate Wash1 Wash Plate Coat_Plate->Wash1 Block Block with BSA or Non-fat Milk Wash1->Block Wash2 Wash Plate Block->Wash2 Prepare_Samples Prepare Antibody + Competitor (Pyrimidine Derivatives) Mix Wash2->Prepare_Samples Incubate_Competition Add Mix to Wells and Incubate (Competitive Binding) Prepare_Samples->Incubate_Competition Wash3 Wash Plate Incubate_Competition->Wash3 Add_Secondary Add Enzyme-Conjugated Secondary Antibody Wash3->Add_Secondary Wash4 Wash Plate Add_Secondary->Wash4 Add_Substrate Add Substrate and Incubate for Color Development Wash4->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze Analyze Data and Calculate % Cross-Reactivity Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 4,6-Dihydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for 4,6-Dihydroxy-2-methylpyrimidine, including personal protective equipment (PPE) recommendations, handling procedures, and disposal considerations.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or glasses with side shields are recommended.[1][2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[1][2][3]
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection may not be required. If dust is generated, a dust mask (type N95) or a particle filter is recommended.[1][2] In case of insufficient ventilation or potential for significant inhalation, a NIOSH-approved respirator should be used.
Hand Hygiene Wash hands thoroughly with soap and water after handling the compound.[3]

Note: As of the latest safety data sheets, specific occupational exposure limits (OELs) for this compound have not been established.[1] Therefore, it is essential to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood, to minimize potential exposure.

Experimental Protocols: Handling, Storage, and Disposal

Handling:

  • Ensure adequate ventilation in the work area.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not breathe in the dust.[1]

  • Use personal protective equipment as required.[1]

  • After handling, wash hands and any exposed skin thoroughly.[4]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Incompatible with strong oxidizing agents.[1]

Spills and Disposal:

  • In the event of a spill, sweep up the material and place it into a suitable container for disposal.[1] Avoid generating dust.

  • Dispose of contents and container in accordance with local, regional, and national regulations. The chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

Visual Workflow for PPE Selection

The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling This compound check_dust Is there a risk of dust generation? start->check_dust ppe_basic Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat check_dust->ppe_basic No ppe_respiratory Add Respiratory Protection: - Dust Mask (N95) or - Particle Filter check_dust->ppe_respiratory Yes end_procedure Proceed with Handling Procedure ppe_basic->end_procedure ppe_respiratory->end_procedure and

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.